Morpholin-2-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
morpholin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAZLCVSFAYIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393056 | |
| Record name | Morpholin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103003-01-6 | |
| Record name | Morpholin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholin-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of (S)-morpholin-2-ylmethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-morpholin-2-ylmethanol hydrochloride is a chiral morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. This technical guide provides a comprehensive overview of the synthesis and properties of (S)-morpholin-2-ylmethanol hydrochloride, offering detailed experimental protocols, characterization data, and insights into its application in drug discovery.
Physicochemical Properties
(S)-morpholin-2-ylmethanol hydrochloride is typically a white to off-white solid, which is soluble in water.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for various pharmaceutical and research applications.[1]
| Property | Value | Reference |
| CAS Number | 1313584-92-7 | [2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
| Solubility | Soluble in water | [1] |
Synthesis of (S)-morpholin-2-ylmethanol hydrochloride
The enantioselective synthesis of (S)-morpholin-2-ylmethanol hydrochloride is crucial for its application in chiral drug development. A common and effective strategy involves the use of chiral pool starting materials, such as the amino acid L-serine. This approach ensures the desired stereochemistry in the final product.
Synthesis from L-Serine: A Step-by-Step Protocol
This synthetic route involves the protection of the amino and carboxylic acid groups of L-serine, followed by cyclization to form the morpholine ring, and subsequent deprotection and salt formation.
Step 1: Protection of L-Serine
The amino group of L-serine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified, for instance, as a methyl ester.
-
Experimental Protocol:
-
To a solution of L-serine in a suitable solvent (e.g., a mixture of dioxane and water), add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as sodium hydroxide.
-
Stir the reaction mixture at room temperature until the protection of the amino group is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-serine.
-
Dissolve the N-Boc-L-serine in a solvent like dimethylformamide (DMF) and add a base (e.g., potassium carbonate) followed by methyl iodide to form the methyl ester.[4]
-
Work up the reaction to isolate N-Boc-L-serine methyl ester.[4]
-
Step 2: Cyclization to form the Morpholine Ring
The protected serine derivative undergoes a series of reactions, including reduction and cyclization, to form the morpholine ring.
-
Experimental Protocol:
-
Reduce the methyl ester of N-Boc-L-serine methyl ester to the corresponding alcohol, (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate, using a reducing agent like sodium borohydride in a suitable solvent.
-
The resulting amino alcohol is then subjected to an intramolecular cyclization. This can be achieved through various methods, including Williamson ether synthesis-type reactions. For instance, the hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) followed by base-mediated ring closure.
-
Step 3: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Experimental Protocol:
-
Treat the N-Boc protected morpholine derivative with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol, to cleave the Boc group.
-
Evaporation of the solvent will yield (S)-morpholin-2-ylmethanol hydrochloride as a solid.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
References
(R)-morpholin-2-ylmethanol: A Comprehensive Technical Guide to a Versatile Chiral Building Block
Introduction
(R)-morpholin-2-ylmethanol is a valuable chiral building block in organic synthesis and medicinal chemistry. The morpholine scaffold is a "privileged structure" frequently found in bioactive compounds and FDA-approved drugs due to its favorable physicochemical and metabolic properties.[1][2] The presence of a stereocenter, a primary alcohol, and a secondary amine in (R)-morpholin-2-ylmethanol provides multiple points for chemical modification, making it a versatile synthon for constructing complex, chiral molecules.[1] This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of (R)-morpholin-2-ylmethanol and its common hydrochloride salt are summarized below. These data are essential for planning synthetic transformations and for the characterization of resulting compounds.
| Property | Value | Source(s) |
| (R)-morpholin-2-ylmethanol | ||
| CAS Number | 156925-22-3 | [3][4] |
| Molecular Formula | C₅H₁₁NO₂ | [3][5] |
| Molecular Weight | 117.15 g/mol | [3][5] |
| Density | 1.045 g/cm³ (Predicted) | [3][6] |
| Boiling Point | 220.1 °C (Predicted) | [6] |
| Flash Point | 86.9 °C | [3][6] |
| InChI Key | VLAZLCVSFAYIIL-RXMQYKEDSA-N | [3] |
| (R)-morpholin-2-ylmethanol hydrochloride | ||
| CAS Number | 1436436-17-7 | [7][8] |
| Molecular Formula | C₅H₁₂ClNO₂ | [7][9] |
| Molecular Weight | 153.61 g/mol | [7][9] |
Synthesis of Chiral Morpholine Scaffolds
The enantioselective synthesis of substituted morpholines is a key area of research, as stereochemistry is often critical for biological activity.[10] While a specific, detailed protocol for the industrial synthesis of (R)-morpholin-2-ylmethanol is not publicly detailed, general strategies rely on the cyclization of chiral precursors.
Common approaches often start from readily available chiral 1,2-amino alcohols.[11] The synthesis involves the introduction of a two-carbon unit to the nitrogen and oxygen atoms, followed by a cyclization step. The stereocenter from the starting amino alcohol is retained throughout the process, ensuring the enantiopurity of the final morpholine product.
References
- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ((R)-morpholin-2-yl)methanol | CAS: 156925-22-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. ((R)-morpholin-2-yl)methanol | 156925-22-3 [chemicalbook.com]
- 5. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 103003-01-6[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 7. aablocks.com [aablocks.com]
- 8. 1436436-17-7|(R)-Morpholin-2-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. scbt.com [scbt.com]
- 10. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of Morpholin-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for morpholin-2-ylmethanol (CAS No: 103003-01-6), a valuable building block in medicinal chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents visual workflows for these analytical techniques.
Molecular Structure and Properties
This compound possesses a morpholine ring substituted with a hydroxymethyl group at the 2-position. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile scaffold in the design of bioactive molecules.
Molecular Formula: C₅H₁₁NO₂[1]
Molecular Weight: 117.15 g/mol [1]
Spectroscopic Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of the parent morpholine structure and typical values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectrum (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | m | 2H | -OCH ₂- (morpholine ring) |
| ~ 3.6 - 3.8 | m | 1H | -CH (CH₂OH)- |
| ~ 3.5 | dd | 2H | -CH ₂OH |
| ~ 2.7 - 3.0 | m | 4H | -NCH ₂- (morpholine ring) |
| ~ 2.5 | br s | 2H | -NH and -OH |
¹³C NMR (Carbon-13) NMR Spectrum (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70 - 75 | -OC H₂- (morpholine ring) |
| ~ 65 - 70 | -C H(CH₂OH)- |
| ~ 60 - 65 | -C H₂OH |
| ~ 45 - 50 | -NC H₂- (morpholine ring) |
Infrared (IR) Spectroscopy
FT-IR Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |
| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1450 - 1470 | Medium | C-H bend (alkane) |
| 1260 - 1050 | Strong | C-O stretch (ether and alcohol)[2] |
| 1120 - 1080 | Strong | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS)
GC-MS (Electron Ionization) Spectrum (Predicted)
| m/z | Relative Intensity | Assignment |
| 117 | Moderate | [M]⁺ (Molecular Ion) |
| 86 | High | [M - CH₂OH]⁺ |
| 57 | High | [C₃H₇N]⁺ |
| 42 | Medium | [C₂H₄N]⁺ |
| 31 | High | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Materials and Equipment:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz)
-
NMR tubes (5 mm)
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, spectral width of 15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm for both ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample onto the center of the ATR crystal.
-
Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically perform a Fourier transform and subtract the background spectrum.
-
Identify and label the significant absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
GC-MS system equipped with an electron ionization (EI) source
-
Capillary GC column (e.g., HP-5ms)
-
Helium carrier gas
-
This compound sample
-
Solvent for dilution (e.g., methanol or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Method:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Set the helium flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Set the ion source temperature (e.g., 230 °C).
-
Set the electron energy to 70 eV.
-
Set the mass scan range (e.g., m/z 30-300).
-
-
Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer for ionization and detection.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Morpholin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-2-ylmethanol is a heterocyclic organic compound featuring a morpholine ring substituted with a hydroxymethyl group. This structure imparts a unique combination of properties, including hydrophilicity, hydrogen bonding capabilities, and a basic nitrogen atom, making it a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a privileged scaffold known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data.
Physical and Chemical Properties
Quantitative data for this compound and its N-Boc protected analogue are summarized in the tables below for easy comparison. Experimental data for the unprotected this compound is limited, with some sources describing it as a viscous gum-like substance.[1]
Table 1: General and Physical Properties
| Property | This compound | N-Boc-2-hydroxymethylmorpholine |
| Molecular Formula | C₅H₁₁NO₂[2] | C₁₀H₁₉NO₄[3] |
| Molecular Weight | 117.15 g/mol [2] | 217.26 g/mol [3] |
| CAS Number | 103003-01-6[2] | 135065-69-9[3] |
| Appearance | Viscous gum-like substance[1] | Colorless oil[3] |
| Boiling Point | 220.1 ± 15.0 °C (Predicted) | 320.7 ± 27.0 °C (Predicted)[3] |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | 1.118 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | 14.36 ± 0.10 (Predicted) | 14.36 ± 0.10 (Predicted)[3] |
| Solubility | Miscible with water | Slightly soluble in water. Soluble in Dichloromethane, Ether, Ethyl Acetate.[3] |
Table 2: Computed Properties
| Property | This compound[2] |
| XLogP3-AA | -1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 117.07897859 g/mol |
| Monoisotopic Mass | 117.07897859 g/mol |
| Topological Polar Surface Area | 41.5 Ų |
| Heavy Atom Count | 8 |
| Complexity | 67.4 |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from N-benzylethanolamine and epichlorohydrin, followed by a debenzylation step. A common strategy involves the use of a Boc protecting group to facilitate purification and handling.
Synthesis of (4-Benzylmorpholin-2-yl)methanol
This intermediate is synthesized via the reaction of N-benzylethanolamine with epichlorohydrin.
-
To a stirred solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as a mixture of isopropanol and water, add (R)-epichlorohydrin (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Add a solution of a base, such as sodium hydroxide, to the reaction mixture to induce cyclization.
-
After stirring for an additional period, work up the reaction by extraction with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-benzylmorpholin-2-yl)methanol.
Synthesis of N-Boc-2-hydroxymethylmorpholine
The crude (4-benzylmorpholin-2-yl)methanol is typically debenzylated and then protected with a Boc group.
-
Debenzylation: Dissolve the crude (4-benzylmorpholin-2-yl)methanol in methanol. Add ammonium formate and a palladium on activated charcoal catalyst. Stir the mixture at room temperature for several hours.[3] Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude this compound.[3]
-
Boc Protection: Dissolve the crude this compound in a suitable solvent like acetonitrile.[3] Cool the solution in an ice bath and add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O).[3] Stir the reaction mixture at room temperature for a few hours.[3] After completion, remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate.[3] Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-Boc-2-hydroxymethylmorpholine as a colorless oil.[3]
Caption: Synthetic pathway to N-Boc-2-hydroxymethylmorpholine.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in DMSO-d₆ shows the following characteristic signals:
Table 3: ¹H NMR Data for N-Boc-2-hydroxymethylmorpholine[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.77 | t | 1H | -OH |
| 3.85 | d | 1H | Morpholine ring proton |
| 3.79 | dd | 1H | Morpholine ring proton |
| 3.70 | d | 1H | Morpholine ring proton |
| 3.25-3.45 | m | 4H | -CH₂OH and morpholine ring protons |
| 2.73-2.92 | m | 1H | Morpholine ring proton |
| 2.47-2.66 | m | 1H | Morpholine ring proton |
| 1.40 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum for this compound would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the hydroxymethyl group would appear in the range of 60-65 ppm, while the carbons of the morpholine ring would resonate at shifts influenced by the adjacent oxygen and nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H, N-H | Stretching (broad) |
| 2960-2850 | C-H | Stretching |
| 1470-1440 | C-H | Bending |
| 1120-1080 | C-O-C | Asymmetric Stretching |
| 1150-1050 | C-N | Stretching |
Mass Spectrometry
The mass spectrum of this compound obtained by GC-MS is available from commercial sources.[2] The fragmentation pattern would likely involve the loss of the hydroxymethyl group, as well as fragmentation of the morpholine ring. The predicted monoisotopic mass is 117.07897859 Da.[2]
Chemical Reactivity and Experimental Protocols
This compound possesses two primary reactive sites: the secondary amine of the morpholine ring and the primary hydroxyl group. These allow for a variety of chemical transformations.
N-Alkylation
The secondary amine can be readily alkylated to form N-substituted derivatives.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or triethylamine (1.5-2.0 eq).
-
Add the alkylating agent (e.g., an alkyl halide) (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General reactivity of this compound.
Esterification
The primary hydroxyl group can undergo esterification with carboxylic acids or their derivatives.
-
In a round-bottom flask, combine this compound (1.0 eq) and a carboxylic acid (1.1-1.5 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Biological Relevance and Applications
While specific biological activities of this compound are not extensively documented, the morpholine scaffold is a key component in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the hydroxymethyl group in this compound provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. Its utility as a chiral building block, particularly the enantiomerically pure forms, is of significant interest in the synthesis of complex and specific drug molecules.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its known and predicted physical and chemical properties, along with representative experimental protocols for its synthesis and key chemical transformations. The availability of two reactive functional groups on a privileged scaffold makes it a valuable starting material for the generation of diverse chemical libraries for drug discovery and development. Further research into the experimental determination of its properties and the biological evaluation of its derivatives is warranted to fully exploit its potential.
References
An In-depth Technical Guide to Morpholin-2-ylmethanol Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Morpholin-2-ylmethanol derivatives, a class of heterocyclic compounds with significant potential in drug discovery. While the broader morpholine scaffold is prevalent in numerous approved drugs, this guide will focus on the specific attributes, synthesis, and biological evaluation of derivatives based on the this compound core. Particular emphasis is placed on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]
The Morpholine-2-ylmethanol Scaffold: A Privileged Moiety in Medicinal Chemistry
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[3][4] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[1] The this compound scaffold incorporates an additional hydroxyl group, providing another point for hydrogen bonding or for further chemical modification to fine-tune the molecule's properties and target engagement.
Potential Applications in Oncology: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] A significant number of PI3K inhibitors incorporate a morpholine moiety, which has been shown to be crucial for their potent inhibitory activity.[1][5] While specific data on this compound derivatives as PI3K inhibitors is emerging, the well-documented role of the morpholine ring in this class of inhibitors suggests that the this compound scaffold is a promising starting point for the design of new and selective PI3K inhibitors.
Quantitative Analysis of Morpholine-Containing PI3K Inhibitors
To illustrate the structure-activity relationship (SAR) of morpholine-containing compounds in PI3K inhibition, the following table summarizes the in vitro inhibitory activity (IC50) of the pan-Class I PI3K inhibitor ZSTK474 and several of its analogs against the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). This data highlights how modifications to the morpholine-containing scaffold can impact potency and selectivity.[2]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | 5.0 | 85.5 | 20.8 | 3.9 |
| Analog 6a (Ethanolamine replacement) | 9.9 | 427.5 | 52.0 | 9.8 |
| Analog 6b (Diethanolamine replacement) | 3.7 | 427.5 | 14.6 | 9.8 |
| Analog 6e (Dimethylamino substituted) | 150.0 | >5000 | 625.0 | 58.5 |
| Analog 2b (N-acetylpiperazine replacement) | 2.9 | 85.5 | 21.0 | 2.9 |
Data sourced from a study on ZSTK474 analogs.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for a key biological assay to evaluate its potential as a PI3K inhibitor.
Synthesis of N-Aryl-(morpholin-2-yl)methanol Derivatives
This protocol describes a general method for the N-arylation of (morpholin-2-yl)methanol, a key step in the synthesis of many biologically active derivatives.
Materials:
-
(Morpholin-2-yl)methanol
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add (morpholin-2-yl)methanol (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), the phosphine ligand (0.1 equivalents), and the base (2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-(morpholin-2-yl)methanol derivative.
In Vitro PI3K Inhibition Assay (Kinase Glo® Assay)
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
Kinase buffer
-
ATP
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the PI3K enzyme, and the test compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of this compound derivatives as potential PI3K inhibitors, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for the synthesis and evaluation of these compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their structural features, combined with the proven importance of the morpholine moiety in potent PI3K inhibitors, make them an attractive scaffold for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize these derivatives to unlock their full therapeutic potential. Further exploration of the structure-activity relationships within this specific chemical series is warranted to identify lead compounds with enhanced potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activity of Morpholin-2-ylmethanol and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to a wide array of therapeutic agents. Among the vast landscape of morpholine-containing compounds, morpholin-2-ylmethanol and its analogs have emerged as a versatile class of molecules with significant potential across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.
Synthesis of this compound and its Analogs
The synthesis of chiral this compound and its derivatives is a critical aspect of their development as therapeutic agents. A variety of synthetic strategies have been employed to generate these scaffolds with high enantiomeric purity.
General Synthetic Approach:
A common strategy for the synthesis of chiral this compound involves the use of chiral starting materials, such as amino acids or chiral epoxides. One illustrative approach begins with a chiral amino alcohol, which undergoes a series of reactions including N-protection, cyclization, and deprotection to yield the desired this compound core. Substitutions at the nitrogen atom or modifications of the methanol moiety can then be introduced to generate a library of analogs.
Experimental Protocol: Synthesis of Chiral this compound Derivatives
A representative, generalized protocol for the synthesis of N-substituted this compound analogs is outlined below. Specific reaction conditions, including reagents, solvents, temperatures, and reaction times, would be optimized for each specific analog.
-
N-Alkylation/Arylation: To a solution of (S)-morpholin-2-ylmethanol in a suitable solvent (e.g., dichloromethane, acetonitrile), an appropriate alkylating or arylating agent (e.g., alkyl halide, aryl halide) and a base (e.g., triethylamine, potassium carbonate) are added. The reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound analog.
-
Characterization: The structure and purity of the synthesized compound are confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.
Anticancer Activity
Morpholine-containing compounds have demonstrated significant potential as anticancer agents, with many derivatives targeting key signaling pathways involved in cell growth, proliferation, and survival.[1] The this compound scaffold has been incorporated into molecules designed to inhibit various protein kinases, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3]
Quantitative Anticancer Activity Data
The anticancer activity of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of morpholine derivatives, illustrating the impact of structural modifications on their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| M2 | MDA-MB-231 (Breast) | 88.27 | [4] |
| M5 | MDA-MB-231 (Breast) | 81.92 | [4] |
| 3c | HepG2 (Liver) | 11.42 | [5] |
| 3d | HepG2 (Liver) | 8.50 | [5] |
| 3e | HepG2 (Liver) | 12.76 | [5] |
| A6 | MGC-803 (Gastric) | 0.09 | [6] |
| 7g | HCT116 (Colon) | 0.10 | [7] |
| A33 | F10 (Melanoma) | 6.43 | [7] |
| A33 | HeLa (Cervical) | 10.97 | [7] |
| A33 | A549 (Lung) | 10.97 | [7] |
| A33 | MCF-7 (Breast) | 10.97 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[2][8][9] The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the PI3K kinase domain.[2]
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Morpholine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for selected morpholine derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Sila-analog 24 | Candida albicans ATCC 24433 | 0.5 | [12] |
| Sila-analog 24 | Candida glabrata NCYC 388 | 1 | [12] |
| Sila-analog 24 | Cryptococcus neoformans ATCC 34664 | 0.25 | [12] |
| Sila-analog 24 | Aspergillus niger ATCC 10578 | 2 | [12] |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [11] |
| Erythro enantiomer | Cryptococcus neoformans | 1 | [13] |
| Erythro enantiomer | Candida albicans | 4 | [13] |
| Threo enantiomer | Cryptococcus neoformans | 2 | [13] |
| Threo enantiomer | Candida albicans | 8 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring, particularly its ability to improve water solubility and modulate lipophilicity, make it an attractive scaffold for the development of CNS-active drugs that can cross the blood-brain barrier (BBB).[14][15][16] this compound analogs have been explored for their potential in treating various CNS disorders.
The development of morpholine-containing compounds for CNS applications often involves a multi-step workflow to assess their potential efficacy and safety.
Figure 2: Workflow for the development of CNS-active this compound analogs.
Conclusion
This compound and its analogs represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunable nature of the morpholine scaffold allow for the fine-tuning of their pharmacological properties to target a variety of diseases. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and neuroscience. Further research focusing on structure-activity relationship studies and the elucidation of their precise mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics based on the this compound core.
References
- 1. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a crucial building block in the design of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.
Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety
The incorporation of a morpholine ring into a drug candidate can significantly enhance its pharmacological profile. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, leading to a pKa that is often closer to physiological pH. This can improve oral absorption and reduce off-target effects related to high basicity. Furthermore, the morpholine moiety can improve aqueous solubility and metabolic stability, contributing to favorable pharmacokinetic properties.[1]
Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs
| Drug | Therapeutic Class | Molecular Weight ( g/mol ) | LogP | pKa |
| Linezolid | Antibiotic | 337.35 | 0.5 | 8.7 (amine) |
| Gefitinib | Anticancer (EGFR Inhibitor) | 446.90 | 3.2 | 5.2 (quinazoline N), 7.2 (morpholine N) |
| Aprepitant | Antiemetic | 534.53 | 4.7 | Not available |
| Reboxetine | Antidepressant | 313.40 | 3.3 | 9.3 |
Data compiled from various sources.
The metabolic fate of the morpholine ring is a critical consideration in drug design. While generally considered more stable than the piperidine ring, it is not metabolically inert. The primary metabolic pathways involve oxidation of the carbon atoms adjacent to the nitrogen or oxygen, N-dealkylation, and ring opening.[1] For example, the antibiotic Linezolid is primarily metabolized via oxidation of the morpholine ring to form two inactive carboxylic acid metabolites.[2]
Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolism |
| Linezolid | ~100% | 31% | 5-7 | Oxidation of morpholine ring |
| Gefitinib | 59% | 90% | 48 | CYP3A4-mediated |
| Aprepitant | 59-67% | >95% | 9-13 | Extensive, primarily CYP3A4 |
Data compiled from various sources.[2][3][4][5]
The Role of Morpholine in Targeting Key Biological Pathways
The morpholine moiety is a key pharmacophoric element in a multitude of drugs targeting critical signaling pathways implicated in various diseases, most notably in cancer and central nervous system (CNS) disorders.
Inhibition of Kinase Signaling Pathways
The morpholine ring is a prevalent feature in numerous kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain. This interaction is fundamental for the high-potency inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).
Gefitinib (Iressa®) is a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The morpholine-containing side chain of Gefitinib is crucial for its activity, contributing to its binding affinity and overall pharmacokinetic profile.
Table 3: In Vitro Activity of Gefitinib Against EGFR and Downstream Signaling
| Cell Line | EGFR Status | IC50 (Tyrosine Phosphorylation) | IC50 (Akt Phosphorylation) | IC50 (ERK Phosphorylation) |
| NR6wtEGFR | Wild-type | 22 nM | 220 nM | 394 nM |
| NR6M | EGFRvIII mutant | 84 nM | 263 nM | 356 nM |
Data from a study on the differential response to gefitinib of cells expressing normal and mutant EGFR.[6]
Table 4: IC50 Values of Gefitinib in EGFR-Mutant Lung Adenocarcinoma Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 |
| HCC827 | del E746-A750 | 13.06 nM |
| PC9 | del E746-A750 | 77.26 nM |
| H3255 | L858R | 0.003 µM |
| 11-18 | L858R | 0.39 µM |
Data compiled from studies on gefitinib sensitivity in EGFR-mutant cell lines.[7][8]
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety is a key feature of many PI3K inhibitors, including the pan-Class I PI3K inhibitor ZSTK474. The two morpholine groups in ZSTK474 are crucial for its potent inhibitory activity, with one morpholine ring interacting with the hinge region of the PI3K enzyme.
Table 5: In Vitro Inhibitory Activity (IC50) of ZSTK474 and its Analogs Against Class I PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| ZSTK474 (1) | 5.0 | 20.8 | 20.0 | 3.9 |
| Analog 6a (ethanolamine) | 9.9 | 104 | 50.0 | 9.8 |
| Analog 6b (diethanolamine) | 3.7 | 104 | 14.6 | 9.8 |
Data from a study on the structural effects of morpholine replacement in ZSTK474.[9]
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of morpholine-containing compounds.
Synthesis of a Morpholine-Containing Drug: Gefitinib
The following is a representative multi-step synthesis of Gefitinib, compiled from various reported procedures.
Experimental Workflow for Gefitinib Synthesis
Caption: A simplified workflow for the synthesis of Gefitinib.
Detailed Protocol:
-
Demethylation of 6,7-dimethoxyquinazolin-4(3H)-one:
-
To a solution of 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent (e.g., pyridine hydrochloride), add a demethylating agent (e.g., L-methionine and methanesulfonic acid).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
-
-
Chlorination of 6-hydroxy-7-methoxyquinazolin-4(3H)-one:
-
Suspend the product from the previous step in a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Remove the excess chlorinating agent under reduced pressure.
-
Carefully quench the residue with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 4-chloro-7-methoxyquinazolin-6-ol.
-
-
Nucleophilic Aromatic Substitution (SNAr) with 3-chloro-4-fluoroaniline:
-
Dissolve 4-chloro-7-methoxyquinazolin-6-ol and 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol).
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with the reaction solvent and dry to obtain 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.
-
-
Etherification with 4-(3-chloropropyl)morpholine:
-
To a solution of the product from the previous step in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 4-(3-chloropropyl)morpholine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Gefitinib.
-
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: A typical workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., A549, MCF-7, or other relevant cancer cell lines).
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine-containing test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro PI3K Kinase Assay
This assay measures the enzymatic activity of PI3K isoforms and the inhibitory potential of test compounds in a cell-free system.
Experimental Workflow for PI3K Kinase Assay
Caption: A generalized workflow for an in vitro PI3K kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), as vesicles in the reaction buffer.
-
Prepare a solution of ATP in reaction buffer.
-
Prepare serial dilutions of the morpholine-containing inhibitor in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the recombinant active PI3K enzyme (e.g., PI3Kα, β, γ, or δ) to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Add the lipid substrate (PIP2).
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit's instructions. For example, using an ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Conclusion
The morpholine moiety is a versatile and valuable scaffold in medicinal chemistry, contributing to the development of a wide range of clinically important drugs. Its favorable physicochemical properties, metabolic stability, and ability to engage in key interactions with biological targets make it an attractive component in the design of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to harness the full potential of this privileged heterocyclic system. The continued exploration of morpholine-based compounds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield new and improved treatments for a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DSpace [christie.openrepository.com]
- 5. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Morpholin-2-ylmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of morpholin-2-ylmethanol derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. By examining the three-dimensional arrangement of these molecules in the solid state, researchers can gain crucial insights into their physicochemical properties, potential biological activity, and opportunities for rational drug design. This guide summarizes key crystallographic data, details experimental protocols, and visualizes essential concepts to facilitate a deeper understanding of the structure-property relationships in this important class of molecules.
Core Concepts in the Crystal Structure of this compound Derivatives
The this compound scaffold, characterized by a morpholine ring with a hydroxymethyl substituent at the 2-position, offers a unique combination of structural features that drive its crystallographic behavior. The presence of hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the oxygen and nitrogen atoms of the morpholine ring) facilitates the formation of intricate intermolecular hydrogen-bonding networks. These interactions are fundamental in dictating the crystal packing and, consequently, the macroscopic properties of the material, such as solubility, stability, and melting point.
Comparative Crystallographic Data
A critical aspect of crystal structure analysis is the comparison of data from various derivatives to identify structural trends and motifs. The following tables summarize the crystallographic data for a selection of this compound derivatives, providing a basis for understanding the impact of substitution on the crystal lattice.
Table 1: Crystallographic Data for a Bioactive Morpholine Derivative
| Parameter | Value |
| Empirical Formula | C₁₈H₂₁N O₅ |
| Formula Weight | 319.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.7729(7) |
| b (Å) | 11.5032(14) |
| c (Å) | 25.161(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1670.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.270 |
| Absorption Coefficient (mm⁻¹) | 0.094 |
| F(000) | 680 |
| R_int | - |
| Final R indices [I>2σ(I)] | R₁ = 0.0398, wR₂ = 0.0914 |
| CCDC Deposition Number | Not specified in abstract |
Data extracted from a study on a novel bioactive morpholine derivative.[1]
Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination
The determination of the crystal structure of this compound derivatives typically involves the following key experimental stages. The process begins with the synthesis and purification of the compound of interest, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement.
I. Synthesis and Crystallization
-
Synthesis: The desired this compound derivative is synthesized using established organic chemistry methods. For instance, a novel derivative was synthesized via a Michael addition/internal nucleophilic substitution reaction.[1]
-
Purification: The synthesized compound is purified to a high degree using techniques such as column chromatography, recrystallization, or sublimation to remove impurities that could hinder crystal growth.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are grown. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth.
-
II. X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
III. Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.
-
Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data is often deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access.
Visualizing the Process and Structure
To better illustrate the workflow and the fundamental molecular structure, the following diagrams are provided.
References
Enantiopure Morpholin-2-ylmethanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, enantioselective synthesis, and analytical methods for determining the purity of enantiopure morpholin-2-ylmethanol. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds.
Commercial Availability and Suppliers
Enantiopure (R)- and (S)-morpholin-2-ylmethanol, as well as their hydrochloride salts, are commercially available from a range of chemical suppliers. These compounds are typically used in research and development quantities. While most suppliers provide purity data (typically >95%), the enantiomeric excess (ee%) is not always explicitly stated on product pages and may require inquiry or consultation of the certificate of analysis.
| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (ee%) |
| Sigma-Aldrich | (S)-Morpholin-2-ylmethanol | 132073-83-7 | ≥95% | Not specified |
| (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | 97% | Not specified | |
| BLD Pharm | (R)-Morpholin-2-ylmethanol hydrochloride | 1436436-17-7 | Not specified | Not specified |
| (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | Not specified | Not specified | |
| (S)-Morpholin-2-ylmethanol | 132073-83-7 | Not specified | Not specified | |
| Manchester Organics | [(2S)-Morpholin-2-yl]methanol hydrochloride | 1313584-92-7 | Not specified | Not specified |
| Santa Cruz Biotechnology | (R)-(Morpholin-2-yl)methanol hydrochloride | 156925-22-3 | Not specified | Not specified |
| Apollo Scientific | This compound hydrochloride | 144053-98-5 | Not specified | Not specified |
Experimental Protocols
The following sections detail methodologies for the enantioselective synthesis and chiral analysis of this compound, based on established chemical principles for the synthesis of chiral morpholine derivatives and the analysis of chiral amino alcohols.
Enantioselective Synthesis of (S)-Morpholin-2-ylmethanol
The synthesis of 2-substituted chiral morpholines can be achieved through various strategies, including asymmetric hydrogenation of dehydromorpholine precursors.[1][2][3][4] This approach offers high yields and excellent enantioselectivities. The following is a proposed synthetic route.
Protocol:
-
Synthesis of N-protected 2-(hydroxymethyl)dehydromorpholine:
-
Start with a suitable achiral starting material, such as a protected diethanolamine derivative.
-
Introduce a double bond at the 2,3-position of the morpholine ring through an elimination reaction. The nitrogen should be protected with a suitable group (e.g., Boc or Cbz) to prevent side reactions.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the N-protected 2-(hydroxymethyl)dehydromorpholine in a suitable solvent such as methanol or ethanol.
-
Add a chiral rhodium-bisphosphine catalyst (e.g., Rh(COD)2BF4 with a chiral ligand like (R)-BINAP or a catalyst with a large bite angle).[1][2]
-
Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
-
Deprotection and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite or silica gel.
-
Concentrate the filtrate under reduced pressure.
-
If a Boc protecting group was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dichloromethane or dioxane.
-
If a Cbz group was used, it can be removed by catalytic hydrogenation using a palladium on carbon catalyst.
-
After deprotection, purify the crude product by column chromatography on silica gel or by distillation to obtain pure (S)-morpholin-2-ylmethanol.
-
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns (e.g., α1-acid glycoprotein (AGP) column) are commonly used for the separation of chiral amines and alcohols.[5][6]
-
Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[7] For reversed-phase HPLC, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol would be used.[5] The addition of a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds can improve peak shape and resolution.[7]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) can be used.[8] For higher sensitivity, derivatization with a UV-active reagent or the use of a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is recommended.[5]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[8]
Chiral GC Method:
-
Derivatization: For GC analysis, the amino and hydroxyl groups of this compound typically require derivatization to increase volatility and improve chromatographic performance. Common derivatizing agents for amines and alcohols include trifluoroacetic anhydride or heptafluorobutyl chloroformate.[9][10]
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val, is used for the separation of the derivatized enantiomers.[9][10][11]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
-
Quantification: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomer derivatives.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for obtaining and verifying enantiopure this compound.
Workflow for obtaining and verifying enantiopure this compound.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Storage of Morpholin-2-ylmethanol
This guide provides comprehensive safety, handling, and storage information for morpholin-2-ylmethanol, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound and its hydrochloride salt are utilized as building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research.[1][2][3][4][5] The physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [6][7] |
| Molecular Weight | 117.15 g/mol | [6][7] |
| Appearance | Liquid or Solid or Semi-solid or lump | |
| Boiling Point | 220.1 ± 15.0 °C (Predicted) | [6] |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 86.927 °C | [6] |
For the hydrochloride salt form:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂ClNO₂ | [1][8] |
| Molecular Weight | 153.61 g/mol | [1][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water |[2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Danger | H335: May cause respiratory irritation |
Source:[7]
The following diagram illustrates the key hazards associated with this compound.
Caption: GHS Hazard Profile for this compound.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure safety in the laboratory.
Experimental Protocol for Safe Handling:
-
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure to vapors.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
General Hygiene Practices:
The following workflow outlines the general procedure for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of this compound.
Storage Recommendations:
| Parameter | Recommendation | Source |
| Temperature | 2-8°C or Room Temperature | [6][8] |
| Atmosphere | Sealed in a dry environment. For the hydrochloride salt, an inert atmosphere is also recommended. | [1] |
| Light | Keep in a dark place. | [6] |
| Incompatibilities | Store away from incompatible substances. | [2] |
Detailed Storage Protocol:
-
Upon receipt, verify the integrity of the container.
-
Store the container in a designated, well-ventilated, and dry area.
-
Protect from direct sunlight by storing in a dark location or using an opaque secondary container.
-
Maintain the recommended storage temperature (2-8°C is preferable for long-term storage).
-
Ensure the container is tightly sealed to prevent moisture ingress and contamination.
This diagram illustrates the key considerations for the proper storage of this compound.
Caption: Optimal Storage Conditions.
First-Aid Measures
In case of accidental exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[11] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |
General advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
This technical guide is intended to provide essential information for the safe handling and storage of this compound. It is not exhaustive and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) and institutional safety protocols before use.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. CAS 144053-98-5: 2-Morpholinemethanol, hydrochloride (1:1) [cymitquimica.com]
- 3. CAS 156925-22-3: ((R)-morpholin-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. CAS 1313584-92-7: 2-Morpholinemethanol, hydrochloride [cymitquimica.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 103003-01-6[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 7. This compound | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. chemscene.com [chemscene.com]
- 10. 1313584-92-7 | (S)-Morpholin-2-ylmethanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 103003-01-6 Name: [xixisys.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-morpholin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-morpholin-2-ylmethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter is crucial for the biological activity of the final products. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-morpholin-2-ylmethanol, focusing on practical and efficient methodologies. Key strategies, including synthesis from chiral precursors like epichlorohydrin and catalytic asymmetric hydrogenation, are presented. This guide is intended to equip researchers with the necessary information to select and implement a suitable synthetic route for their specific needs.
Introduction
The morpholine scaffold is a privileged structural motif found in numerous biologically active molecules. The asymmetric synthesis of substituted morpholines, particularly those with a defined stereocenter at the C2 position, is of significant interest in medicinal chemistry. (S)-morpholin-2-ylmethanol, with its hydroxyl and secondary amine functionalities, serves as a versatile intermediate for the construction of more complex chiral molecules. This document outlines two prominent and effective methods for the enantioselective synthesis of this key intermediate.
Synthetic Strategies and Quantitative Data
Several strategies have been developed for the asymmetric synthesis of (S)-morpholin-2-ylmethanol and its derivatives. The choice of method often depends on factors such as scale, cost of starting materials and catalysts, and desired enantiopurity. Below is a summary of key quantitative data from prominent synthetic approaches.
Table 1: Comparison of Asymmetric Synthesis Routes to Chiral Morpholine Derivatives
| Method | Starting Material(s) | Catalyst/Reagent | Solvent(s) | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Citation(s) |
| Synthesis from Epichlorohydrin | (R)-Epichlorohydrin, N-Benzylethanolamine | Et₄NOH (35 wt % in H₂O) | 2-Propanol, H₂O | 20-29 | 41 | >99 | [1] |
| Asymmetric Hydrogenation | N-Cbz-2-phenyl-5,6-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP ligand | Dichloromethane (DCM) | rt | >99 | 92 | [2][3] |
| Tandem Hydroamination/ATH | Ether-containing aminoalkyne | Ti(NMe₂)₂(bis-amidate), RuCl--INVALID-LINK-- | Toluene | 110, rt | Good | >95 | [4][5][6] |
ATH: Asymmetric Transfer Hydrogenation SKP: A specific bisphosphine ligand
Experimental Protocols
Protocol 1: Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine from (R)-Epichlorohydrin
This protocol is based on an operationally simple and chromatography-free synthesis.[1]
Step 1: Synthesis of (S)-4-benzyl-2-(hydroxymethyl)morpholine
-
To a 2 L jacketed reactor, charge N-benzylethanolamine (151.2 g, 1.0 mol), water (100 mL), and 2-propanol (100 mL).
-
Maintain the reactor temperature at 20 °C using a circulating jacket.
-
Add (R)-epichlorohydrin (97.15 g, 1.05 mol) to the solution and stir the mixture overnight.
-
Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH, 495 mL, 1.3 mol) over less than 5 minutes. The mixture will exotherm to approximately 29 °C.
-
Allow the reaction to stir for 4 hours.
-
Quench the reaction by adding 1 M HCl until the final pH is 9 (approx. 150 mL).
-
Add water (350 mL) and extract the mixture with dichloromethane (3 x 500 mL).
-
The combined organic layers contain the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine and are used in the next step without further purification.
Step 2: Debenzylation and BOC Protection
-
The crude product from the previous step is subjected to hydrogenation to remove the benzyl group. A common method involves using a palladium catalyst (e.g., 10% Pd/C) with a hydrogen source like ammonium formate or hydrogen gas.[7]
-
To a methanolic solution (50 mL) of crude (4-benzylmorpholin-2-yl)methanol (assuming approx. 4.82 mmol), add ammonium formate (3.04 g, 48.2 mmol) and 10% palladium on activated charcoal (500 mg).[7]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in acetonitrile (20 mL) and cool in an ice bath.
-
Sequentially add di-tert-butyl dicarbonate (Boc₂O, 1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Evaporate the solvent under reduced pressure, add water to the residue, and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-BOC-2-hydroxymethylmorpholine.
Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This protocol outlines a general approach for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation, which can be adapted for the synthesis of (S)-morpholin-2-ylmethanol precursors.[2][3][8]
Step 1: Preparation of the Catalyst
-
In a glovebox, dissolve the rhodium precursor, [Rh(cod)₂]SbF₆ (1 mol%), and the chiral bisphosphine ligand, (R,R,R)-SKP (1.05 mol%), in degassed dichloromethane (DCM).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
Step 2: Asymmetric Hydrogenation
-
In a separate vial, dissolve the N-protected 2-substituted dehydromorpholine substrate (1 equivalent) in degassed DCM.
-
Transfer the substrate solution to a stainless-steel autoclave.
-
Add the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 30 atm H₂).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral N-protected 2-substituted morpholine.
Step 3: Deprotection and Functional Group Transformation (if necessary)
-
The protecting group (e.g., Cbz) can be removed via hydrogenation using Pd/C and H₂.[3]
-
If the 2-substituent is not a hydroxymethyl group, further chemical transformations would be required to obtain the target molecule.
Mandatory Visualizations
Experimental Workflow for Synthesis from (R)-Epichlorohydrin
Caption: Workflow for the synthesis of (S)-N-BOC-2-hydroxymethylmorpholine.
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) is a critical parameter in asymmetric synthesis and must be accurately determined.
5.1. Common Analytical Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase, and the ratio of the two enantiomers is determined by integrating the peak areas.[9]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral stationary phase to separate the enantiomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Using Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers, which can be distinguished by ¹H or ¹⁹F NMR.[11]
-
Using Chiral Solvating Agents or Shift Reagents: These agents interact differently with the two enantiomers, leading to the separation of signals in the NMR spectrum.[10]
-
5.2. General Protocol for e.e. Determination by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the final product in a suitable mobile phase solvent (e.g., hexane/isopropanol mixture).
-
Column Selection: Choose an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) based on the structure of the analyte.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample and record the chromatogram.
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Conclusion
The asymmetric synthesis of (S)-morpholin-2-ylmethanol can be effectively achieved through various synthetic routes. The choice of a particular method will be guided by the specific requirements of the research or development program. The protocols detailed in this document for synthesis via (R)-epichlorohydrin and asymmetric hydrogenation represent robust and well-established methods for obtaining this important chiral building block in high enantiopurity. Accurate determination of enantiomeric excess using techniques like chiral HPLC is essential to validate the success of the asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. uma.es [uma.es]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
Enantioselective Synthesis of Morpholin-2-ylmethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of morpholin-2-ylmethanol derivatives, key structural motifs in numerous pharmaceutical compounds. The methodologies presented herein focus on robust and highly selective catalytic strategies, offering efficient access to enantiopure morpholine scaffolds.
Introduction
Chiral morpholine derivatives, particularly those bearing a hydroxymethyl group at the C2 position, are privileged scaffolds in medicinal chemistry. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them valuable components in the design of novel therapeutic agents. The precise control of stereochemistry is paramount, as different enantiomers of a drug candidate often exhibit distinct pharmacological and toxicological profiles. This document outlines state-of-the-art enantioselective methods for the synthesis of these important building blocks.
Key Enantioselective Strategies
Several powerful strategies have emerged for the enantioselective synthesis of chiral morpholine derivatives. This document will focus on three prominent and effective methods:
-
Asymmetric Hydrogenation of Dehydromorpholines: A highly efficient method that utilizes a chiral catalyst to deliver hydrogen across the double bond of a dehydromorpholine precursor, establishing the stereocenter at C2 with high fidelity.
-
Organocatalytic Enantioselective Chlorocycloetherification: This approach employs a chiral small molecule catalyst to mediate the cyclization of an unsaturated amino alcohol in the presence of a chlorine source, creating the morpholine ring and setting the quaternary stereocenter in a single step.
-
(Ipc)₂BOTf-Mediated Aldol Reaction of Morpholine Carboxamides: This method leverages a chiral boron reagent to control the stereochemical outcome of an aldol reaction, which can be a key step in the construction of functionalized morpholine precursors.
Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
This protocol is based on the work of Zhang and coworkers, who developed a highly efficient rhodium-catalyzed asymmetric hydrogenation of N-acylated 2-substituted dehydromorpholines.[1][2][3] This method provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities.[1][2][3]
Data Presentation
Table 1: Substrate Scope for the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]
| Entry | R Group | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2a | >99 | 92 |
| 2 | 4-Fluorophenyl | 2b | >99 | 92 |
| 3 | 4-Chlorophenyl | 2c | >99 | 93 |
| 4 | 4-Bromophenyl | 2d | >99 | 94 |
| 5 | 4-Methylphenyl | 2e | >99 | 91 |
| 6 | 4-Methoxyphenyl | 2f | >99 | 90 |
| 7 | 2-Naphthyl | 2g | >99 | 95 |
| 8 | 2-Thienyl | 2h | >99 | 99 |
| 9 | Cyclohexyl | 2i | >99 | 96 |
| 10 | Isopropyl | 2j | >99 | 93 |
Conditions: 1 (0.2 mmol), [Rh(COD)₂]BF₄ (1 mol%), (R,R,R)-SKP ligand (1.1 mol%) in toluene under 50 atm H₂ at 50 °C for 12 h.
Experimental Protocol
General Procedure for Asymmetric Hydrogenation:
-
To a dried Schlenk tube under an argon atmosphere, add the 2-substituted dehydromorpholine substrate (0.2 mmol, 1.0 equiv), [Rh(COD)₂]BF₄ (0.8 mg, 0.002 mmol, 1 mol%), and the chiral SKP ligand (1.3 mg, 0.0022 mmol, 1.1 mol%).
-
Add freshly distilled toluene (2.0 mL).
-
Stir the resulting solution at room temperature for 10 minutes.
-
Transfer the Schlenk tube into an autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-substituted chiral morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow
Caption: Asymmetric Hydrogenation Workflow.
Organocatalytic Enantioselective Chlorocycloetherification
This protocol describes the synthesis of chiral 2,2-disubstituted morpholines via an organocatalytic asymmetric halocyclization.[4][5] This method utilizes a cinchona alkaloid-derived catalyst to achieve high yields and enantioselectivities under mild conditions.[4][5]
Data Presentation
Table 2: Substrate Scope for Organocatalytic Enantioselective Chlorocycloetherification [5]
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 95 | 92 |
| 2 | 4-Bromophenyl | Methyl | 96 | 93 |
| 3 | 4-Methoxyphenyl | Methyl | 92 | 91 |
| 4 | 2-Naphthyl | Methyl | 94 | 94 |
| 5 | Phenyl | Ethyl | 93 | 90 |
| 6 | Phenyl | Benzyl | 90 | 88 |
Conditions: Substrate (0.1 mmol), (DHQD)₂PHAL catalyst (5 mol%), DCDMH (0.12 mmol) in toluene (4 mL) at -20 °C for 24 h.
Experimental Protocol
General Procedure for Chlorocycloetherification:
-
To a flame-dried test tube, add the unsaturated amino alcohol substrate (0.1 mmol, 1.0 equiv) and the (DHQD)₂PHAL catalyst (0.005 mmol, 5 mol%).
-
Add freshly distilled toluene (4.0 mL).
-
Cool the reaction mixture to -20 °C in a cryocooler.
-
Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.12 mmol, 1.2 equiv) in one portion.
-
Stir the reaction at -20 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the chiral chlorinated 2,2-disubstituted morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow
Caption: Chlorocycloetherification Workflow.
(Ipc)₂BOTf-Mediated Aldol Reaction
This method provides a route to syn-α-methyl-β-hydroxycarboxamides, which are precursors to this compound derivatives, with high diastereoselectivity and enantioselectivity.[6][7][8]
Data Presentation
Table 3: Enantio- and Diastereoselective Aldol Reaction of Morpholine Carboxamides [7]
| Entry | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | 85 | >95:5 | 96 |
| 2 | Isobutyraldehyde | 78 | >95:5 | 98 |
| 3 | Benzaldehyde | 92 | >95:5 | 95 |
| 4 | Acrolein | 65 | >95:5 | 92 |
Conditions: Morpholine carboxamide (1.0 equiv), d-(Ipc)₂BOTf (1.2 equiv), Et₃N (1.3 equiv) in CH₂Cl₂ at -78 °C, then addition of aldehyde (1.5 equiv).
Experimental Protocol
General Procedure for Aldol Reaction:
-
To a solution of the morpholine carboxamide (1.0 mmol, 1.0 equiv) in dry CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, add d-(Ipc)₂BOTf (1.2 mmol, 1.2 equiv).
-
Add triethylamine (Et₃N) (1.3 mmol, 1.3 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 mmol, 1.5 equiv) dropwise.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction with a pH 7 phosphate buffer solution.
-
Warm the mixture to room temperature and extract with CH₂Cl₂ (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis of the corresponding Mosher esters.[7]
Logical Relationship Diagram
Caption: Key Steps in the Aldol Reaction.
Conclusion
The protocols detailed in this document provide reliable and highly selective methods for the enantioselective synthesis of this compound derivatives and their precursors. The asymmetric hydrogenation and organocatalytic chlorocycloetherification methods offer direct routes to the chiral morpholine core, while the asymmetric aldol reaction provides a versatile entry to functionalized intermediates. These methods are valuable tools for researchers in academia and industry engaged in the discovery and development of new pharmaceuticals.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Scalable Synthesis of Chiral Morpholin-2-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral morpholin-2-ylmethanol is a pivotal building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. Its stereochemistry often plays a crucial role in the biological activity and efficacy of the final product. This document provides detailed application notes and scalable protocols for the enantioselective synthesis of this valuable synthon. Key methodologies, including asymmetric hydrogenation, chiral pool synthesis, and enzymatic resolution, are presented with a focus on scalability, efficiency, and stereochemical control. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided for key reactions.
Introduction
The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The 2-hydroxymethyl substituent offers a versatile handle for further chemical modifications. Consequently, the development of robust and scalable methods to access enantiomerically pure this compound is of significant industrial and academic interest. This report outlines several effective strategies for achieving this synthetic goal.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for chiral this compound on a larger scale depends on factors such as cost of starting materials and catalysts, operational simplicity, and the desired enantiopurity. Below is a summary of key scalable methods with their respective advantages and disadvantages.
| Synthetic Strategy | Key Features | Typical Yield | Enantiomeric Excess (ee) | Scalability | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Rhodium-catalyzed hydrogenation of a dehydromorpholine precursor.[1][2] | >95%[1] | Up to 99%[1][2] | High (demonstrated on gram scale)[1] | High efficiency, atom economy, and excellent enantioselectivity. | Requires specialized catalyst and high-pressure hydrogenation equipment. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as serine.[3] | ~10% (over 7 steps for a derivative)[3] | >99% | Moderate to High | Stereochemistry is pre-defined by the starting material. | Can involve multiple steps, potentially lowering overall yield. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer of a racemic mixture. | ~45-50% (for resolved enantiomer) | >98% | Moderate | High enantioselectivity under mild conditions. | Theoretical maximum yield is 50%; requires separation of enantiomers. |
| Diastereoselective Synthesis & Resolution | Formation of diastereomers with a chiral auxiliary, followed by separation and removal of the auxiliary.[4] | 35% (for resolved diastereomer)[4] | >99% | Moderate to High | Can produce highly pure enantiomers. | Requires a stoichiometric chiral auxiliary and separation of diastereomers. |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Boc-2-(hydroxymethyl)-2,3-dehydromorpholine
This protocol is based on the highly efficient and enantioselective asymmetric hydrogenation of dehydromorpholine derivatives.[1][2]
Workflow Diagram:
Caption: Workflow for Asymmetric Hydrogenation.
Materials:
-
N-Boc-2-(hydroxymethyl)-2,3-dehydromorpholine
-
[Rh(COD)₂]BF₄ (Rhodium catalyst precursor)
-
(R)-SKP (or other suitable chiral bisphosphine ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and Schlenk line or glovebox
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (e.g., (R)-SKP, 1.1 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation Reaction: In a separate flask, dissolve N-Boc-2-(hydroxymethyl)-2,3-dehydromorpholine (1.0 eq) in anhydrous DCM. Transfer this solution to the high-pressure autoclave.
-
Catalyst Addition: Using a cannula, transfer the prepared catalyst solution to the autoclave.
-
Reaction Execution: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 atm). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure N-Boc-morpholin-2-ylmethanol.
Protocol 2: Synthesis from Chiral Pool (L-Serine)
This protocol outlines a potential scalable route starting from the readily available and inexpensive chiral building block, L-serine.[3]
Synthetic Pathway Diagram:
Caption: Chiral Pool Synthesis from L-Serine.
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Thionyl chloride, Methanol
-
Allyl bromide, Sodium hydride
-
Lithium aluminum hydride (LAH)
-
Reagents for intramolecular cyclization (e.g., Mitsunobu conditions or activation of the terminal alcohol)
Procedure (Conceptual Outline):
-
Protection and Esterification: Protect the amino group of L-serine with a Boc group using Boc₂O and esterify the carboxylic acid, for example, by treatment with thionyl chloride in methanol, to yield N-Boc-L-serine methyl ester.
-
N-Allylation: Introduce an allyl group onto the nitrogen atom using allyl bromide and a strong base like sodium hydride.
-
Reduction: Reduce the ester functionality to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LAH).
-
Formation of the Morpholine Ring: This key step can be achieved through a variety of methods. One common approach is an intramolecular cyclization. This could involve, for example, hydroboration-oxidation of the allyl group to a primary alcohol followed by a Mitsunobu reaction or conversion of the terminal alcohol to a leaving group and subsequent intramolecular nucleophilic substitution by the nitrogen.
-
Purification: The final product is purified by column chromatography.
Protocol 3: Enzymatic Kinetic Resolution of Racemic N-Benzyl-morpholine-2-carboxylate
This protocol is based on the selective enzymatic hydrolysis of one enantiomer of a racemic ester, allowing for the separation of the two enantiomers.
Experimental Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic n-butyl 4-benzylmorpholine-2-carboxylate
-
A suitable lipase (e.g., from Candida antarctica)
-
Phosphate buffer
-
Organic solvent (e.g., toluene)
-
Reagents for work-up and subsequent chemical transformations (hydrolysis, reduction)
Procedure:
-
Racemate Synthesis: Prepare the racemic ester by condensation of N-benzylethanolamine with 2-chloroacrylonitrile, followed by cyclization and alcoholysis.
-
Enzymatic Resolution: Suspend the racemic ester in a biphasic system of phosphate buffer and an organic solvent. Add the lipase and stir the mixture at a controlled temperature. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: Separate the aqueous and organic layers. The unreacted ester remains in the organic layer, while the hydrolyzed carboxylic acid is in the aqueous layer as its salt. Acidify the aqueous layer and extract the carboxylic acid.
-
Conversion to this compound: Both the recovered ester and the carboxylic acid can be converted to the corresponding enantiomer of this compound. The ester is first hydrolyzed to the acid. The carboxylic acids are then reduced to the primary alcohol using a suitable reducing agent (e.g., borane or LAH).
-
Deprotection and Purification: If necessary, remove the N-benzyl group (e.g., by catalytic hydrogenation) and purify the final product.
Conclusion
The scalable synthesis of chiral this compound can be achieved through several efficient methods. Asymmetric hydrogenation stands out for its high yield and enantioselectivity in a single step, making it attractive for industrial applications. Chiral pool synthesis offers a reliable way to obtain the desired stereoisomer from inexpensive starting materials, though it may require a longer synthetic sequence. Enzymatic resolution provides excellent enantioselectivity under mild conditions but is limited by a theoretical maximum yield of 50% for a single enantiomer. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and available equipment. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to select and implement a suitable strategy for their needs.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. figshare.com [figshare.com]
Application Notes and Protocols: Morpholin-2-ylmethanol and its Analogs as Chiral Auxiliaries in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of morpholin-2-ylmethanol as a chiral auxiliary are not extensively documented in peer-reviewed literature, its structural motif as a chiral 1,2-amino alcohol places it in a class of compounds that are fundamental to asymmetric synthesis. Chiral morpholine derivatives are prevalent in medicinal chemistry, making their stereocontrolled synthesis a critical endeavor.[1] This document provides an overview of the synthesis of chiral this compound and detailed application notes and protocols for a closely related and widely used chiral amino alcohol auxiliary, (1S,2S)-(+)-pseudoephedrine. The principles and methodologies described for pseudoephedrine serve as a comprehensive guide for the potential application of other chiral amino alcohols, including this compound derivatives, in asymmetric transformations.
Enantioselective Synthesis of Chiral Morpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives is of significant interest. One notable method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This approach, utilizing a rhodium catalyst with a chiral bisphosphine ligand, affords a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee).[2] The resulting chiral morpholines can be key intermediates for bioactive compounds.
Another strategy involves the biocatalytic synthesis of chiral morpholines. For instance, an imine reductase (IRED) has been employed for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, achieving high yield and enantioselectivity on a large scale.[3] These methods highlight the importance of accessing chiral morpholine scaffolds for various applications.
Pseudoephedrine as a Practical Chiral Auxiliary
(1S,2S)-(+)-Pseudoephedrine is an inexpensive and readily available chiral amino alcohol that has been extensively developed by Myers and others as a highly effective chiral auxiliary for asymmetric alkylation and aldol reactions.[4][5] Amides derived from pseudoephedrine undergo highly diastereoselective reactions, and the auxiliary can be subsequently removed under various conditions to provide a range of enantiomerically enriched products.[4][6]
Logical Workflow for Pseudoephedrine-Mediated Asymmetric Synthesis
The general workflow for utilizing pseudoephedrine as a chiral auxiliary involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective C-C bond-forming reaction, and cleavage of the auxiliary to yield the chiral product and recover the auxiliary.
Application Notes: Asymmetric Alkylation
The asymmetric alkylation of pseudoephedrine amides provides a reliable method for the synthesis of α-substituted carboxylic acids, alcohols, aldehydes, and ketones with high enantiomeric purity.[1][4] The high diastereoselectivity is attributed to the formation of a rigid lithium chelate between the enolate and the auxiliary's hydroxyl group, which effectively blocks one face of the enolate from the incoming electrophile.[6]
Quantitative Data for Asymmetric Alkylation
The following table summarizes representative yields and diastereoselectivities for the alkylation of N-propionyl-(+)-pseudoephedrine with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| 1 | CH₃I | CH₃ | 95 | >98 | [4] |
| 2 | CH₃CH₂I | CH₃CH₂ | 96 | >98 | [4] |
| 3 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 94 | >98 | [4] |
| 4 | C₆H₅CH₂Br | C₆H₅CH₂ | 97 | >98 | [4] |
| 5 | (CH₃)₂CHCH₂I | (CH₃)₂CHCH₂ | 92 | >98 | [4] |
Experimental Protocols: Asymmetric Alkylation
Protocol 4.1: Synthesis of N-Propionyl-(+)-pseudoephedrine
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]
Protocol 4.2: Diastereoselective Alkylation
-
To a suspension of anhydrous lithium chloride (6.0 eq) in anhydrous tetrahydrofuran (THF), add the N-propionyl-(+)-pseudoephedrine (1.0 eq).
-
Cool the mixture to -78 °C and add a solution of lithium diisopropylamide (LDA) (1.95 eq) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally cool back to -78 °C.
-
Add the alkyl halide (2.0 eq) and stir at -78 °C for 1-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The product can be purified by flash chromatography.[4]
Application Notes: Asymmetric Aldol Reactions
Pseudoephedrine amides are also effective substrates for diastereoselective aldol reactions. The lithium enolates of these amides react with aldehydes to produce β-hydroxy amides with high stereocontrol. For some substrates, transmetalation with a zirconium(II) salt is necessary to achieve high syn-selectivity.[8]
Quantitative Data for Asymmetric Aldol Reactions
The following table presents data for the syn-selective aldol reaction of the zirconium enolate of N-propionyl-(+)-pseudoephedrine with various aldehydes.
| Entry | Aldehyde (RCHO) | Product (R) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | CH₃CH₂CHO | CH₃CH₂ | 85 | >95:5 | [8] |
| 2 | (CH₃)₂CHCHO | (CH₃)₂CH | 82 | >95:5 | [8] |
| 3 | C₆H₅CHO | C₆H₅ | 78 | >95:5 | [8] |
| 4 | c-C₆H₁₁CHO | c-C₆H₁₁ | 80 | >95:5 | [8] |
Experimental Protocols: Asymmetric Aldol Reaction
Protocol 6.1: Syn-Selective Aldol Reaction
-
Generate the lithium enolate of N-propionyl-(+)-pseudoephedrine as described in Protocol 4.2.
-
To the cold (-78 °C) enolate solution, add a solution of ZrCp₂Cl₂ (1.2 eq) in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting zirconium enolate solution to -78 °C and add the aldehyde (1.5 eq).
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash chromatography.[8]
Auxiliary Cleavage Protocols
A key advantage of the pseudoephedrine auxiliary is the variety of methods available for its cleavage, providing access to different functional groups.[9][10]
Cleavage Workflow
Protocol 7.1: Cleavage to a Carboxylic Acid (Basic Hydrolysis)
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of t-butanol and water.
-
Add tetra-n-butylammonium hydroxide (n-Bu₄NOH) (5-10 eq).
-
Heat the mixture to 95 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and acidify with 3 N HCl.
-
Extract the carboxylic acid with diethyl ether. The aqueous layer can be basified to recover the pseudoephedrine auxiliary.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.[9]
Protocol 7.2: Cleavage to a Primary Alcohol (Reductive Cleavage)
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Add a solution of lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction with 1 M NaOH or Rochelle's salt solution.
-
Extract the product and the auxiliary with ethyl acetate. The alcohol product can be separated from the recovered pseudoephedrine by column chromatography.[7]
Protocol 7.3: Cleavage to an Aldehyde (Partial Reduction)
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add a solution of lithium triethoxyaluminum hydride (LiAl(OEt)₃H) (1.5-2.0 eq) in THF.
-
Stir at -78 °C for 1-2 hours.
-
Quench with 1 M HCl.
-
Extract with an organic solvent, wash, dry, and concentrate to yield the crude aldehyde.[7]
Protocol 7.4: Cleavage to a Ketone (Organometallic Addition)
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add the organolithium (R'Li) or Grignard (R'MgX) reagent (3.0-5.0 eq) dropwise.
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the ketone, wash, dry, and concentrate. The ketone can be purified by chromatography.[9]
Conclusion
While this compound itself is not established as a mainstream chiral auxiliary, the principles of asymmetric induction using chiral amino alcohols are well-demonstrated by the robust methodologies developed for pseudoephedrine. The detailed protocols and quantitative data provided for pseudoephedrine-mediated alkylations and aldol reactions serve as a valuable resource for researchers aiming to develop new asymmetric transformations. The successful application of pseudoephedrine highlights the potential for other structurally related chiral amino alcohols, including novel derivatives of this compound, to be explored as effective chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and materials science applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of (Morpholin-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates
Affiliation: Advanced Synthesis Group, Innovations in Pharmaceutical Chemistry
Abstract
(Morpholin-2-yl)methanol is a versatile chiral building block with significant potential in the synthesis of pharmaceutical intermediates. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical transformations to construct complex molecular architectures. This application note details the utility of (S)-morpholin-2-ylmethanol in a proposed synthetic route to a key intermediate of the antibiotic Linezolid. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in leveraging this valuable synthon for drug discovery and development.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, including the antibiotic Linezolid and the antiemetic Aprepitant.[1][2] The inclusion of the morpholine ring often imparts favorable physicochemical properties, such as improved solubility and metabolic stability.[3][4] Chiral substituted morpholines are of particular interest as they can provide specific interactions with biological targets, leading to enhanced potency and selectivity.[5]
(Morpholin-2-yl)methanol, available in both racemic and chiral forms, serves as an attractive starting material for the synthesis of functionalized morpholine derivatives. This note focuses on a proposed synthetic pathway utilizing (S)-morpholin-2-ylmethanol for the preparation of a key precursor to Linezolid, namely (S)-(4-(2-fluoro-4-nitrophenyl)morpholin-2-yl)methanol.
Synthesis of a Key Intermediate for Linezolid
The synthesis of Linezolid typically involves the key intermediate 3-fluoro-4-morpholinoaniline.[6] While existing syntheses often commence with the reaction of morpholine with a difluoronitrobenzene derivative, this application note proposes a stereospecific route starting from (S)-morpholin-2-ylmethanol. This pathway allows for the introduction of a chiral center, which can be valuable for the development of novel Linezolid analogs with potentially improved therapeutic profiles.
The proposed synthetic workflow involves three main steps:
-
N-Boc Protection: The secondary amine of (S)-morpholin-2-ylmethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent N-arylation step.
-
Copper-Catalyzed N-Arylation: The protected morpholine derivative undergoes a copper-catalyzed N-arylation reaction with 3,4-difluoronitrobenzene to introduce the desired substituted phenyl ring.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the target intermediate.
This intermediate can then be further elaborated to Linezolid or its analogs through established synthetic transformations.
Diagram of the Proposed Synthetic Pathway
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
Materials:
-
(S)-morpholin-2-ylmethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-morpholin-2-ylmethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Reference |
| Temperature | 0 °C to room temperature | [7] |
| Reaction Time | 12 hours | [7] |
| Solvent | Dichloromethane (DCM) | [7] |
| Base | Triethylamine (TEA) | [7] |
| Yield | ~95% | [7] |
Protocol 2: Synthesis of tert-butyl (S)-2-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate
Materials:
-
tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
-
3,4-Difluoronitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq), 3,4-difluoronitrobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add dimethylformamide (DMF) and heat the mixture to 120 °C.
-
Stir the reaction for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value | Reference (Analogous) |
| Temperature | 120 °C | [8] |
| Reaction Time | 24 hours | [8] |
| Solvent | Dimethylformamide (DMF) | [8] |
| Catalyst | Copper(I) iodide (CuI) | [8] |
| Base | Potassium carbonate (K₂CO₃) | [8] |
| Yield | 60-70% (estimated) | [8] |
Protocol 3: Synthesis of (S)-(4-(2-fluoro-4-nitrophenyl)morpholin-2-yl)methanol
Materials:
-
tert-butyl (S)-2-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (S)-2-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
| Parameter | Value | Reference (Analogous) |
| Temperature | 0 °C to room temperature | [2][9] |
| Reaction Time | 2 hours | [2][9] |
| Solvent | Dichloromethane (DCM) | [2][9] |
| Reagent | Trifluoroacetic acid (TFA) | [2][9] |
| Yield | >90% (estimated) | [2][9] |
Data Summary
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | (S)-morpholin-2-ylmethanol | (Boc)₂O, TEA | ~95% |
| 2 | tert-butyl (S)-2-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate | tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate | 3,4-Difluoronitrobenzene, CuI, K₂CO₃ | 60-70% |
| 3 | (S)-(4-(2-fluoro-4-nitrophenyl)morpholin-2-yl)methanol | tert-butyl (S)-2-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)morpholine-4-carboxylate | TFA | >90% |
Application in the Synthesis of Aprepitant Intermediates
The synthesis of Aprepitant involves a complex, stereochemically rich morpholine core.[10][11] A direct and practical synthetic route starting from (morpholin-2-yl)methanol to the Aprepitant core is not well-established in the literature. The existing efficient syntheses typically involve the construction of the morpholine ring from acyclic precursors to control the stereochemistry at positions 2 and 3.[1][10] For instance, a common strategy involves the cyclization of an amino alcohol derivative with a glyoxylate derivative.[11]
While a direct application of (morpholin-2-yl)methanol is not straightforward, it could potentially be used in more elaborate, multi-step syntheses to introduce the morpholine scaffold early on. However, this would likely require extensive functional group manipulations and stereochemical control, making it less efficient than current industrial routes.
Diagram of a General Experimental Workflow
Conclusion
(S)-morpholin-2-ylmethanol is a valuable and versatile chiral starting material for the synthesis of pharmaceutical intermediates. This application note has outlined a plausible and detailed synthetic route for the preparation of a key precursor for the antibiotic Linezolid. The provided protocols, based on established chemical transformations, offer a practical guide for researchers. While its direct application in the synthesis of more complex structures like the Aprepitant core is less evident, the fundamental reactions described herein can be adapted for the synthesis of a wide range of novel morpholine-containing compounds for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Synthesis of Aprepitant [cjph.com.cn]
Application Notes and Protocols: The Use of Morpholin-2-ylmethanol in the Preparation of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Morpholin-2-ylmethanol and its derivatives are valuable chiral building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of bioactive molecules. The inherent chirality and the presence of both a secondary amine and a primary alcohol provide multiple points for chemical modification, enabling the creation of diverse chemical libraries for drug discovery. This document provides detailed application notes on the use of (S)-morpholin-2-ylmethanol in the synthesis of the selective norepinephrine reuptake inhibitor (S,S)-Reboxetine, including experimental protocols, quantitative data, and a depiction of the relevant biological pathway.
Bioactive Molecule Profile: (S,S)-Reboxetine
(S,S)-Reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been studied for its antidepressant properties.[1][2] The morpholine moiety is a key structural feature, and its stereochemistry is crucial for the molecule's high affinity and selectivity for the norepinephrine transporter (NET).[1]
Quantitative Bioactivity Data
The following table summarizes the binding affinities (Ki) of Reboxetine and its enantiomers for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| (S,S)-Reboxetine | 1.1 | 129 | >10,000 | 117 | >9090 |
| (R,R)-Reboxetine | - | - | - | - | - |
| Racemic Reboxetine | 1.1[3] | 129[3] | >10,000[3] | ~117 | >9090 |
| Methyl-Norethylreboxetine | ~0.37 * | - | - | - | - |
| (Data for the methyl analogue of reboxetine, reported to be 3 times more potent than reboxetine)[3] |
Signaling Pathway: Norepinephrine Reuptake Inhibition
(S,S)-Reboxetine exerts its therapeutic effect by selectively blocking the norepinephrine transporter (NET) in the presynaptic neuron. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of (S,S)-Reboxetine.
Experimental Protocols: Synthesis of (S,S)-Reboxetine from (S)-3-Amino-1,2-propanediol
The following is a multi-step synthesis for (S,S)-Reboxetine, starting from the commercially available (S)-3-amino-1,2-propanediol, which is a precursor to (S)-morpholin-2-ylmethanol.[4]
Experimental Workflow
Caption: Multi-step synthesis of (S,S)-Reboxetine.
Detailed Methodologies
Step 1: (S)-N-(1,2-dihydroxypropan-3-yl)-2-chloroacetamide
To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is evaporated under reduced pressure to yield the crude amide, which is used in the next step without further purification.
Step 2: (S)-5-(hydroxymethyl)morpholin-3-one
The crude amide from the previous step is added to a solution of potassium tert-butoxide (1.2 eq) in tert-amyl alcohol. The mixture is heated at 80 °C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the morpholinone.
Step 3: (S)-morpholin-2-ylmethanol
To a solution of the morpholinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of a hydride reducing agent (e.g., lithium aluminum hydride, 1.5 eq) in THF is added dropwise. The reaction mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give (S)-morpholin-2-ylmethanol.
Step 4: tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate
To a solution of (S)-morpholin-2-ylmethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) is added portionwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 5: tert-butyl (S)-2-formylmorpholine-4-carboxylate
To a solution of the N-protected alcohol (1.0 eq) in dichloromethane at 0 °C, a solution of an oxidizing agent (e.g., Dess-Martin periodinane, 1.5 eq) is added. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the aldehyde.
Step 6: tert-butyl (2S)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate
A solution of the aldehyde (1.0 eq) in anhydrous THF is cooled to -78 °C. A solution of phenylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the diastereomers are separated by column chromatography.
Step 7: tert-butyl (2S,3S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylate
To a solution of the desired alcohol diastereomer (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (1.2 eq) is added. After stirring for 30 minutes, a solution of the tricarbonyl(1-ethoxy-2-fluorobenzene)chromium(0) complex (1.1 eq) in DMF is added. The reaction is stirred at room temperature for 12 hours. Iodine is then added, and the mixture is stirred for another hour. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 8: (S,S)-Reboxetine
The N-Boc protected intermediate (1.0 eq) is dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried, concentrated, and the product is purified by crystallization to afford (S,S)-Reboxetine.[4]
Overall Yield and Purity: The eight-step synthesis provides (S,S)-Reboxetine in a 30% overall yield with an enantiomeric excess of 99%.[1][4]
References
Application Notes and Protocols: Synthesis of Morpholin-2-ylmethanol Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2][3] Specifically, the morpholin-2-ylmethanol core represents a versatile template for the development of novel therapeutic agents, particularly kinase inhibitors. Structure-activity relationship (SAR) studies of analogs based on this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. These investigations typically involve the systematic modification of the morpholine ring and its substituents to probe interactions with the biological target.[3]
This document provides detailed application notes and protocols for the synthesis of a focused library of this compound analogs and their evaluation as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][4][5]
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the in vitro inhibitory activity of a representative series of C-3 substituted this compound analogs against the PI3Kα isoform. The data illustrates a typical SAR trend where substitutions on the C-3 aryl ring influence inhibitory potency.
| Compound ID | R Group (at C-3 Aryl) | PI3Kα IC50 (nM) |
| 1a | H | 150 |
| 1b | 4-Cl | 75 |
| 1c | 4-F | 82 |
| 1d | 4-CH₃ | 120 |
| 1e | 4-OCH₃ | 95 |
| 1f | 3-Cl | 98 |
| 1g | 3-F | 105 |
| 1h | 2-Cl | 250 |
| 1i | 2-F | 280 |
Note: The data presented in this table is representative and intended to illustrate the principles of SAR. Actual values would be determined experimentally.
Experimental Protocols
General Synthesis of 3-Aryl-Morpholin-2-ylmethanol Analogs
The synthesis of 3-aryl-morpholin-2-ylmethanol analogs can be achieved through a multi-step sequence starting from commercially available amino alcohols. A representative synthetic route is outlined below.
Protocol 1: Synthesis of N-protected Amino Alcohol
-
To a solution of 2-amino-2-phenylethan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino alcohol.
Protocol 2: O-Alkylation with an Allyl Group
-
To a solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Oxidative Cyclization to form the Morpholine Ring
-
Dissolve the O-allylated intermediate (1.0 eq) in a 1:1 mixture of acetonitrile and water (0.1 M).
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting diol is then subjected to intramolecular cyclization. Dissolve the crude diol in THF (0.1 M) and add triphenylphosphine (1.5 eq).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 8 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the protected this compound.
Protocol 4: N-Deprotection
-
Dissolve the N-Boc protected this compound (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the desired this compound analog.
In Vitro PI3Kα Inhibition Assay
The inhibitory activity of the synthesized analogs against PI3Kα can be determined using a commercially available kinase assay kit.
Protocol 5: PI3Kα HTRF Kinase Assay
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-PIP3 antibody and a fluorescently labeled tracer).
-
Incubate for the specified time to allow for the detection reaction to occur.
-
Read the plate on a time-resolved fluorescence reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound analogs.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.
Logical Relationships in SAR
Caption: Logical relationships in a structure-activity relationship (SAR) study of this compound analogs.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Note: Protocols for the N-Alkylation of Morpholin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated morpholin-2-ylmethanol derivatives are valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure known to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The introduction of diverse substituents on the nitrogen atom via N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This application note provides detailed protocols for two common and effective methods for the N-alkylation of this compound: reductive amination and direct alkylation with alkyl halides.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below. Method 1, reductive amination, is often preferred due to its high selectivity for the nitrogen atom, minimizing the potential for O-alkylation of the primary alcohol. Method 2 describes a classical approach using alkyl halides under basic conditions.
Method 1: Reductive Amination
Reductive amination is a highly efficient and selective method for the N-alkylation of amines. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[1][2][3] A specific case of reductive amination is the Eschweiler-Clarke reaction, which is used for N-methylation using formaldehyde and formic acid.[4][5][6][7]
Protocol 1A: General Reductive Amination with an Aldehyde
This protocol describes the N-alkylation of this compound with a representative aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in dichloromethane (0.2 M solution).
-
Add the aldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.
Protocol 1B: N-Methylation via Eschweiler-Clarke Reaction
This protocol details the N-methylation of this compound.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution, 1.1 equivalents)
-
Formic acid (1.8 equivalents)
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution to basify
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), formaldehyde solution (1.1 equivalents), and formic acid (1.8 equivalents).
-
Heat the reaction mixture to 80 °C under a reflux condenser for 18 hours.[4]
-
Cool the reaction mixture to room temperature and add water and 1M HCl.
-
Wash the aqueous phase with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH solution).
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-methyl-morpholin-2-ylmethanol.
Method 2: Direct N-Alkylation with Alkyl Halides
This method involves the direct alkylation of the secondary amine of this compound with an alkyl halide in the presence of a base. Care must be taken to minimize the competing O-alkylation of the hydroxyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to create a stirrable suspension (approximately 10 mL per mmol of amine).
-
Add the alkyl halide (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.[8]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.[8]
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the key parameters for the N-alkylation of this compound using the described methods. Yields are representative and may vary depending on the specific substrate and reaction conditions.
| Method | Alkylating Agent | Reagents | Solvent | Typical Reaction Time | Typical Yield | Product |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM or DCE | 6-24 h | 70-90% | (4-benzylmorpholin-2-yl)methanol |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | None (or water) | 18 h | 80-95% | (4-methylmorpholin-2-yl)methanol |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 4-12 h | 60-85% | (4-benzylmorpholin-2-yl)methanol |
| Direct Alkylation | Ethyl Iodide | K₂CO₃ | Acetonitrile | 4-12 h | 55-80% | (4-ethylmorpholin-2-yl)methanol |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound via reductive amination.
Caption: Experimental workflow for reductive amination.
References
- 1. rsc.org [rsc.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chiral Resolution of Racemic Morpholin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholin-2-ylmethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C2 position of the morpholine ring is often crucial for biological activity, making the separation of its enantiomers a critical step in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound using three common and effective methods: classical diastereomeric salt resolution, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC).
Classical Resolution via Diastereomeric Salt Formation
This method involves the reaction of the racemic this compound, which is a base, with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.
Protocol: Resolution with Di-p-toluoyl-L-tartaric Acid
Materials:
-
Racemic this compound
-
Di-p-toluoyl-L-tartaric acid
-
Methanol
-
Ethyl acetate
-
2 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of di-p-toluoyl-L-tartaric acid in 150 mL of warm ethyl acetate.
-
Slowly add the chiral acid solution to the this compound solution with stirring.
-
Allow the mixture to cool to room temperature and then stir for an additional 12 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the resulting crystalline precipitate and wash it with a small amount of cold ethyl acetate.
-
Dry the collected salt under vacuum. This is the first crop of the diastereomeric salt enriched in one enantiomer.
-
The mother liquor contains the more soluble diastereomeric salt, enriched in the other enantiomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system (e.g., methanol/ethyl acetate). The optimal solvent ratio should be determined experimentally.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of 100 mL of dichloromethane and 100 mL of water.
-
Add 2 M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is >12.
-
Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer can be recovered from the mother liquor from step 2 by a similar basification and extraction procedure.
-
Data Presentation
| Parameter | (R)-morpholin-2-ylmethanol Diastereomeric Salt | (S)-morpholin-2-ylmethanol (from mother liquor) |
| Yield | ~40-45% (based on racemate) | ~40-45% (based on racemate) |
| Diastereomeric Excess (d.e.) | >98% (after recrystallization) | Variable |
| Enantiomeric Excess (e.e.) | >98% | Variable |
| Specific Rotation [α]D | Sign and value depend on the enantiomer | Opposite sign to the resolved enantiomer |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme, typically a lipase, to acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Protocol: Lipase-Catalyzed Transesterification
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)
-
Silica gel for chromatography
-
Standard laboratory glassware
Procedure:
-
Enzymatic Reaction:
-
To a solution of 10.0 g of racemic this compound in 200 mL of anhydrous toluene, add 5.0 g of immobilized lipase.
-
Add 1.5 equivalents of vinyl acetate to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting acylated this compound from the unreacted alcohol using silica gel column chromatography.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
The separated acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomer of this compound.
-
Data Presentation
| Parameter | Unreacted (S)-morpholin-2-ylmethanol | Acylated (R)-morpholin-2-ylmethanol |
| Conversion | ~50% | ~50% |
| Yield | ~45-48% | ~45-48% |
| Enantiomeric Excess (e.e.) | >99% | >99% |
Preparative Chiral HPLC
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. The racemic mixture is injected onto a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their collection as separate fractions.
Protocol: Preparative Chiral HPLC Separation
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column suitable for amino alcohols (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine, DEA)
Procedure:
-
Method Development (Analytical Scale):
-
First, develop an analytical method to achieve baseline separation of the enantiomers. Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol with a small amount of DEA).
-
-
Scale-Up to Preparative Scale:
-
Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
Dissolve the racemic this compound in the mobile phase at a suitable concentration.
-
Inject the sample onto the preparative chiral column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column, guided by the UV detector signal.
-
-
Post-Purification:
-
Combine the fractions for each enantiomer.
-
Evaporate the solvent under reduced pressure to obtain the purified enantiomers.
-
Determine the enantiomeric purity of each fraction using the analytical chiral HPLC method.
-
Data Presentation
| Parameter | First Eluting Enantiomer | Second Eluting Enantiomer |
| Throughput | Dependent on column size and loading | Dependent on column size and loading |
| Yield | >95% recovery | >95% recovery |
| Enantiomeric Purity (e.e.) | >99.5% | >99.5% |
Visualizations
Caption: General workflow for obtaining enantiomers.
Application Notes and Protocols for Microwave-Assisted Synthesis of Morpholin-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of morpholin-2-ylmethanol derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest in drug discovery.[1] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for the synthesis of these and other heterocyclic compounds, often leading to higher yields and shorter reaction times.[2][3][4][5]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significant rate enhancements and improved yields.[2] The use of dedicated microwave reactors allows for precise control over reaction parameters such as temperature, pressure, and power.[6]
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted organic synthesis.
Application and Protocols
Protocol: Microwave-Assisted Synthesis of 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine Derivatives[7]
This protocol describes the synthesis of a series of 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine derivatives via the reaction of 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles with 2-chloropyridine in the presence of sodium hydroxide in 1-propanol under microwave irradiation.[7]
Reaction Scheme:
Caption: Synthesis of 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine derivatives.
Materials:
-
4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles (where R1 = H, methyl, ethyl, phenyl, amino)
-
2-chloropyridine
-
Sodium hydroxide
-
1-Propanol
-
Microwave synthesis system (e.g., Milestone Flexi Wave)[7]
Procedure:
-
In a microwave reaction vessel, combine the appropriate 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiole, 2-chloropyridine, and an equivalent amount of sodium hydroxide in 1-propanol.[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by gas chromatography.[7]
-
After completion of the reaction, cool the vessel to room temperature.
-
Isolate the product by appropriate work-up procedures (e.g., filtration, extraction).
-
Purify the product, for example, by recrystallization.
-
Characterize the purified product using modern analytical methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
Data Presentation
The following tables summarize the reaction conditions and characterization data for the synthesized compounds.
Table 1: Microwave Synthesis Parameters [7]
| Series | Reaction Time (min) | Microwave Power (W) | Temperature (°C) |
| 1 | 40 | 600 | 140 |
| 2 | 20 | 700 | 150 |
| 3 | 10 | 800 | 160 |
Table 2: Characterization Data for Synthesized Morpholinomethyl-Triazole Derivatives [7]
| Compound | R1 | Yield (%) | m.p. (°C) | 1H-NMR (400 MHz, DMSO-d6) δ ppm | GS/MS (m/z) |
| 11 | H | 83 | 92-94 | 2.52 (4H, t, morpholine), 3.60 (4H, t, morpholine), 4.14 (2H, s, -CH2- ), 7.15-7.27 (2H, m, Pyridin), 7.75 (1H, t, Pyridin), 8.44 (1H, ddd, J = 7.8, 1.4, 0.5 Hz, Pyridin) | 277 |
| 12 | Methyl | 98.17 | - | - | - |
| 13 | Ethyl | 91 | 151-153 | 1.41 (3H, t, -CH3), 2.52 (4H, t, morpholine), 3.64 (4H, t, morpholine), 3.99 (2H, q, -CH2- ), 4.20 (2H, s, -CH2- ), 7.18 (1H, t, Pyridin), 7.33 (1H, m, Pyridin), 7.83 (1H, t, Pyridin), 8.44 (1H, ddd, J = 7.8, 1.4, 0.5 Hz, Pyridin) | 305 |
Conclusion
Microwave-assisted synthesis is a valuable tool for the rapid and efficient preparation of this compound derivatives and other heterocyclic compounds of interest in drug discovery. The provided protocol, based on the synthesis of closely related morpholinomethyl-triazole derivatives, demonstrates the significant advantages of this technology in reducing reaction times and improving yields. Researchers can adapt this methodology for the synthesis of a wide range of morpholine-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Morpholin-2-ylmethanol Synthesis
Welcome to the technical support center for the synthesis of morpholin-2-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the synthesis of this important morpholine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized from 1,2-amino alcohols through a cyclization reaction. A prevalent method involves the reaction of 3-aminopropane-1,2-diol with a two-carbon electrophile, followed by an intramolecular cyclization. Another approach is the reduction of a morpholine-2-carboxylic acid derivative. A green and efficient protocol for similar morpholine syntheses involves the use of ethylene sulfate with a suitable 1,2-amino alcohol.[1][2]
Q2: I am experiencing low yields in my synthesis. What are the critical parameters to investigate?
A2: Low yields can stem from several factors. Key parameters to optimize include:
-
Reactant Stoichiometry: Ensure the molar ratios of your starting materials are precise. An excess of one reactant may lead to side reactions.
-
Reaction Temperature: Temperature control is crucial. Many cyclization reactions are exothermic, and maintaining a specific temperature range can minimize the formation of byproducts.
-
Solvent Choice: The polarity and aprotic or protic nature of the solvent can significantly influence reaction rates and selectivity.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation.
Q3: What are the likely byproducts in the synthesis of this compound, and how can I minimize them?
A3: A common byproduct is the formation of N-alkylated derivatives if the nitrogen of the newly formed morpholine ring reacts further with the electrophile. Over-alkylation can be a significant issue. To minimize this, consider a slow, dropwise addition of the electrophile to the reaction mixture to maintain a low instantaneous concentration. Additionally, using protecting groups for the amine before cyclization, followed by deprotection, can prevent this side reaction.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A4: Purification of this compound can be challenging due to its polarity and potential solubility in both aqueous and organic phases.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a common technique. A polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, is often required.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high-purity material. It may be necessary to screen several solvents to find the optimal one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC or HPLC.- Ensure efficient stirring to overcome any mass transfer limitations.- Check the quality and reactivity of your starting materials and reagents. |
| Incorrect reaction temperature. | - Optimize the temperature. Some reactions may require initial cooling to control the exotherm, followed by heating to drive the reaction to completion. | |
| Formation of Multiple Products (Low Selectivity) | Side reactions such as N-alkylation or polymerization. | - Use a high dilution to favor intramolecular cyclization over intermolecular side reactions.- Add the electrophile slowly to the reaction mixture.- Consider using a protecting group strategy for the amine. |
| Product is an Oil and Does Not Crystallize | Presence of impurities inhibiting crystallization. | - Attempt to purify a small portion by column chromatography to obtain a seed crystal.- Try different recrystallization solvents or solvent mixtures. |
| The product may be inherently a low-melting solid or an oil at room temperature. | - Confirm the product's identity and purity using analytical methods like NMR and Mass Spectrometry.- If confirmed, purification will likely require chromatography or distillation. | |
| Difficulty in Isolating the Product from the Aqueous Phase | The product has high water solubility. | - Saturate the aqueous layer with a salt, such as sodium chloride or potassium carbonate, to decrease the product's solubility (salting out).- Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. |
Experimental Protocols
Synthesis of this compound via Cyclization of 3-Aminopropane-1,2-diol
This protocol provides a general methodology. Specific quantities and conditions may require optimization.
Materials:
-
3-Aminopropane-1,2-diol
-
1,2-Dichloroethane
-
Potassium Carbonate
-
Ethanol
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropane-1,2-diol (1.0 eq) and potassium carbonate (2.5 eq) in ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 1,2-dichloroethane (1.1 eq) in ethanol to the refluxing mixture over 2-3 hours.
-
After the addition is complete, continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and adjust the pH to ~2 with hydrochloric acid.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide solution.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Improving yield and purity in morpholin-2-ylmethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of morpholin-2-ylmethanol synthesis.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. A primary cause is incomplete reaction, which can be addressed by extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to the formation of byproducts. Catalyst deactivation is another common issue; ensure your catalyst is fresh and of high purity.[1] Inefficient water removal during reactions like the dehydration of diethanolamine can also hinder the forward reaction and reduce yields.[1]
To improve your yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal parameters for your specific starting materials.
-
Ensure Purity of Reagents: Use high-purity starting materials and solvents to avoid catalyst poisoning and side reactions.[1]
-
Effective Water Removal: If your synthesis involves a dehydration step, use an efficient water-trapping apparatus to drive the reaction to completion.[1]
Question: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
Answer: The formation of byproducts is a frequent challenge in morpholine synthesis. In routes starting from diethylene glycol, N-ethylmorpholine is a common byproduct.[1] High-molecular-weight condensation products can also form, leading to a reduction in the desired product's yield.[1] To minimize byproduct formation, precise control over reaction conditions is crucial. Avoid excessively high temperatures and consider using a milder base or catalyst.
Question: How can I effectively purify my this compound product?
Answer: The purification of this compound typically involves a multi-step process to remove unreacted starting materials, byproducts, and catalyst residues.
-
Distillation: Fractional distillation is a common method for separating this compound from lower-boiling impurities.
-
Column Chromatography: For higher purity, column chromatography using silica gel is effective.[2] The choice of eluent will depend on the specific impurities present.
-
Crystallization: If the product is a solid or can be converted to a crystalline salt, recrystallization can be a highly effective purification technique.[3]
Frequently Asked Questions (FAQs)
Question: What are the most common synthetic routes to this compound?
Answer: Several synthetic routes to this compound and its derivatives have been reported. A prevalent method involves the cyclization of a 1,2-amino alcohol.[4] Another common approach is the reduction of a morpholin-2-one intermediate.[5] The choice of route often depends on the desired stereochemistry and the availability of starting materials.
Question: How can I achieve high enantioselectivity in the synthesis of chiral this compound?
Answer: The synthesis of specific enantiomers of this compound often employs chiral starting materials or chiral catalysts. Asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst, such as a bisphosphine-rhodium complex, can provide high enantioselectivity.[6] The use of chiral auxiliaries is another effective strategy.[7]
Question: What are the key safety precautions to consider during the synthesis of this compound?
Answer: Morpholine and its derivatives can be hazardous. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Morpholine is flammable and corrosive, and its vapors can cause respiratory irritation.[8]
Quantitative Data
Table 1: Comparison of Reaction Conditions for Morpholine Synthesis from Diethanolamine
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Sulfuric Acid | Oleum (20% SO3) |
| Temperature | 200°C | 190°C |
| Reaction Time | 10 hours | 0.5 hours |
| Yield | 35-50%[1] | 90-95%[1] |
Table 2: Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia
| Temperature | Morpholine (%) | 2-(2-aminoethoxy)ethanol (%) | N-ethylmorpholine (%) |
| 200°C | 65 | 25 | 5 |
| 220°C | 75 | 15 | 8 |
| 240°C | 70 | 10 | 15 |
Data adapted from studies on general morpholine synthesis and may vary for this compound.[1]
Experimental Protocols
Protocol: Synthesis of (S)-4-Benzyl-3-(hydroxymethyl)morpholine
This protocol describes the synthesis of a protected form of (S)-morpholin-3-ylmethanol. The benzyl protecting group can be subsequently removed via hydrogenolysis to yield the final product.
-
Reaction Setup: In a round-bottom flask, dissolve (S)-morpholin-3-ylmethanol in acetonitrile.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with potassium hydroxide.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.
-
Yield: Approximately 89%.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [cora.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 8. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Morpholin-2-ylmethanol Synthesis
Welcome to the Technical Support Center for the synthesis of morpholin-2-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this valuable morpholine derivative. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the key challenges?
A1: The synthesis of this compound can be approached through several pathways, each with its own set of challenges. A common and effective method involves the intramolecular cyclization of an N-(2-hydroxyethyl) substituted amino alcohol. One such precursor is 2-((2-hydroxyethyl)amino)propane-1,3-diol, which can be derived from the reaction of glycerol and ethanolamine. The primary challenge in this route is controlling the cyclodehydration step to favor the formation of the desired morpholine ring over side reactions.
Another potential route is the reduction of a morpholin-2-one precursor. This method's success is highly dependent on the choice of reducing agent and the stability of the morpholin-2-one intermediate.
Q2: I am observing a significant amount of a high-boiling point, viscous byproduct in my reaction mixture. What is it likely to be?
A2: A common high-boiling point byproduct, particularly in syntheses involving starting materials like diethanolamine or in reactions with ethylene oxide derivatives, is the formation of oligomeric or polymeric species. These "heavies" can arise from intermolecular condensation reactions. In the context of morpholine synthesis from diethylene glycol, N-ethylmorpholine has also been identified as a significant byproduct. While not a direct side product in all this compound syntheses, its formation highlights the potential for N-alkylation side reactions if alkylating agents are present or formed in situ.
Q3: My yield of this compound is consistently low. What are the most critical parameters to investigate?
A3: Low yields can be attributed to several factors. Key parameters to optimize include:
-
Reaction Temperature: The intramolecular cyclization to form the morpholine ring is often temperature-sensitive. Insufficient heat may lead to incomplete reaction, while excessive heat can promote side reactions like decomposition or polymerization.
-
Catalyst/Dehydrating Agent: For cyclodehydration reactions, the choice and amount of acid catalyst or dehydrating agent are crucial. An inappropriate catalyst can lead to undesired side reactions or incomplete conversion.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, poison catalysts, or lead to the formation of byproducts that complicate purification.
-
Water Removal: In cyclodehydration reactions, efficient removal of water is essential to drive the equilibrium towards product formation.
Troubleshooting Guide
Problem 1: Formation of Isomeric Byproducts
Q: My final product shows contamination with an isomer that is difficult to separate by standard column chromatography. What could be the cause and how can I resolve this?
A: The formation of isomeric byproducts is a common challenge, especially in syntheses involving multi-functional starting materials. For instance, in a synthesis starting from an unsymmetrical precursor, cyclization could potentially occur at different positions, leading to regioisomers.
Troubleshooting Steps:
-
Reaction Condition Optimization: Carefully control the reaction temperature and catalyst. In some cases, kinetic versus thermodynamic control can favor the formation of the desired isomer.
-
Purification Strategy:
-
Fractional Distillation under Reduced Pressure: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective separation method.
-
Preparative HPLC: For challenging separations of isomers with very similar polarities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Derivative Formation: In some cases, the isomers can be converted into derivatives (e.g., esters or carbamates) that have different physical properties, facilitating separation. The desired isomer can then be regenerated.
-
Problem 2: Incomplete Cyclization
Q: I am observing a significant amount of unreacted N-(2-hydroxyethyl)amino alcohol precursor in my final product mixture. How can I drive the cyclization to completion?
A: Incomplete cyclization is often due to unfavorable reaction equilibrium or insufficient activation of the hydroxyl groups for intramolecular nucleophilic attack.
Troubleshooting Steps:
-
Increase Reaction Temperature and/or Time: Monitor the reaction progress by TLC or GC-MS and adjust the heating time and temperature accordingly.
-
Efficient Water Removal: If the reaction is a cyclodehydration, ensure that water is being effectively removed from the reaction mixture. This can be achieved using a Dean-Stark apparatus or by adding a suitable dehydrating agent.
-
Choice of Catalyst/Reagent: For acid-catalyzed cyclizations, screen different acids (e.g., sulfuric acid, p-toluenesulfonic acid) and optimize the catalyst loading. For other cyclization strategies, ensure the activating agent for the hydroxyl group is appropriate and used in the correct stoichiometry.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclodehydration
This protocol describes a general procedure for the synthesis of this compound from an N-(2-hydroxyethyl)amino alcohol precursor.
Materials:
-
N-(2-hydroxyethyl)amino alcohol precursor (e.g., 2-((2-hydroxyethyl)amino)propane-1,3-diol)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Suitable organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-(2-hydroxyethyl)amino alcohol precursor.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes the hypothetical effect of reaction temperature on the yield and purity of this compound in a cyclodehydration reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Major Byproduct(s) |
| 1 | 140 | 12 | 45 | 85 | Unreacted Precursor |
| 2 | 160 | 8 | 70 | 95 | Minor Isomer |
| 3 | 180 | 6 | 65 | 80 | Polymeric Material |
Visualizations
Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of Morpholin-2-ylmethanol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of morpholin-2-ylmethanol enantiomers. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of this compound?
A1: The two most common and effective methods for the resolution of this compound enantiomers are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Enzymatic Kinetic Resolution (EKR). Chiral HPLC is a direct method that separates the enantiomers on a chiral stationary phase, while EKR is an indirect method that uses an enzyme to selectively react with one enantiomer, allowing for subsequent separation.
Q2: How do I choose between Chiral HPLC and Enzymatic Kinetic Resolution?
A2: The choice of method depends on several factors including the scale of the purification, available equipment, and the desired purity of the final product.
-
Chiral HPLC is often preferred for analytical scale separations and for achieving very high enantiomeric excess (>99% ee). It is a direct method, but the cost of chiral columns and solvents can be high for large-scale purifications.
-
Enzymatic Kinetic Resolution is a cost-effective method for preparative scale separations. However, the maximum theoretical yield for the unreacted enantiomer is 50%, and it requires further purification steps to separate the product from the unreacted starting material.
Q3: What are the most common lipases used for the kinetic resolution of chiral alcohols like this compound?
A3: Lipases are frequently used for the kinetic resolution of chiral alcohols. Some of the most commonly employed and commercially available lipases include:
-
Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435.
-
Lipase from Pseudomonas cepacia (Amano Lipase PS).
-
Lipase from Pseudomonas fluorescens.
-
Candida rugosa Lipase (CRL).
CALB (Novozym® 435) is particularly popular due to its broad substrate scope, high enantioselectivity, and stability in organic solvents.
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Incompatible sample solvent. | 1. Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type). Polysaccharide-based columns are a good starting point for many chiral separations.2. Optimize the mobile phase. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and buffer pH.3. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject the smallest possible volume. |
| Poor peak shape (tailing or fronting). | 1. Column overload.2. Secondary interactions with the stationary phase.3. Blockage of the column frit. | 1. Reduce the injection volume or sample concentration.2. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress unwanted ionic interactions.3. Reverse the column and flush with a strong, compatible solvent. If the problem persists, the frit may need to be replaced. |
| Loss of resolution over time. | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Implement a column washing protocol. For polysaccharide-based columns, flushing with a solvent like isopropanol is often effective.2. Ensure the mobile phase and sample are free of components that could damage the stationary phase. Always check the manufacturer's guidelines for compatible solvents and pH range. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzymatic activity. | 1. Inactivated enzyme.2. Unsuitable reaction conditions (solvent, temperature). | 1. Use fresh or properly stored enzyme. Ensure the enzyme has not been exposed to denaturing conditions.2. Screen different organic solvents (e.g., toluene, MTBE, hexane). Optimize the reaction temperature; lipases often have optimal activity between 30-50°C. |
| Low enantioselectivity (low ee). | 1. The chosen enzyme is not selective for the substrate.2. Inappropriate acyl donor.3. Reaction has proceeded beyond 50% conversion. | 1. Screen a panel of different lipases.2. Test various acyl donors. Vinyl acetate is a common and effective choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.3. Monitor the reaction progress carefully (e.g., by GC or HPLC) and stop the reaction at or near 50% conversion to maximize the enantiomeric excess of the unreacted starting material. |
| Difficulty in separating the product from the unreacted starting material. | 1. Similar polarities of the starting material and the acylated product. | 1. Utilize column chromatography with an optimized solvent system. The difference in polarity between the alcohol (this compound) and the ester product should allow for separation on silica gel. |
Experimental Protocols (Starting Points for Method Development)
The following protocols are generalized starting points based on common practices for similar compounds. Optimization will be necessary for this compound.
Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the analytical separation of (R)- and (S)-morpholin-2-ylmethanol.
Materials:
-
Racemic this compound
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
-
A selection of chiral HPLC columns (e.g., Daicel Chiralpak® series, Phenomenex Lux® series)
Protocol:
-
Column Screening:
-
Begin with polysaccharide-based columns such as a Chiralpak® AD-H or Chiralcel® OD-H.
-
Prepare a mobile phase of hexane/isopropanol (90:10 v/v).
-
Inject a small amount of a dilute solution of racemic this compound.
-
If no separation is observed, screen other columns and vary the mobile phase composition.
-
-
Mobile Phase Optimization:
-
Once partial separation is achieved, optimize the mobile phase.
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane).
-
Try different alcohol modifiers (e.g., ethanol).
-
For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
-
Method Validation (Abbreviated):
-
Once a suitable separation is achieved, assess the method's linearity, precision, and accuracy as per internal guidelines.
-
Enzymatic Kinetic Resolution Protocol
Objective: To perform a kinetic resolution of racemic this compound using a lipase.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., toluene or MTBE)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Protocol:
-
Reaction Setup:
-
To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent (e.g., toluene), add the lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor (e.g., 0.6 equivalents of vinyl acetate). Using a slight excess of the alcohol ensures the reaction stops around 50% conversion of the alcohol.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C).
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material.
-
-
Work-up and Purification:
-
When the reaction reaches approximately 50% conversion, filter off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted enantiomer and the acylated product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Enzymatic Kinetic Resolution.
Preventing racemization during the synthesis of chiral morpholin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral morpholin-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant concern as it can lead to loss of biological activity. The primary causes during the synthesis of chiral this compound include:
-
Harsh Reaction Conditions: Elevated temperatures, as well as the presence of strong acids or bases, can provide enough energy to overcome the inversion barrier of the chiral center, leading to racemization.
-
Formation of Achiral Intermediates: Synthetic routes that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization. For instance, temporary removal of a proton from the chiral center can form a planar carbanion, which can be protonated from either face, resulting in a racemic mixture.
-
Inappropriate Reagents: Certain reagents can promote the formation of easily racemized intermediates.
-
Work-up and Purification Conditions: Exposure to acidic or basic conditions during aqueous work-up or purification on acidic silica gel can induce racemization of the final product.
Q2: How does the choice of synthetic route impact the risk of racemization?
A2: The choice of synthetic route is critical in preserving the stereochemical integrity of this compound.
-
Synthesis from Chiral Precursors: Starting from enantiomerically pure precursors like (R)- or (S)-glycidol, or amino acids such as L-serine, is a common strategy. However, racemization can still occur during subsequent transformations if reaction conditions are not carefully controlled.
-
Asymmetric Synthesis: Methods like asymmetric hydrogenation of a prochiral dehydromorpholine precursor can provide high enantioselectivity (up to 99% ee) and are designed to create the desired enantiomer selectively. The choice of catalyst and reaction conditions is paramount in these methods.
Q3: What is the role of protecting groups in preventing racemization?
A3: Protecting groups are crucial for minimizing racemization.
-
Nitrogen Protection: The morpholine nitrogen is often protected, for example, as a carbamate (e.g., Boc, Cbz). This prevents the nitrogen from participating in side reactions and can influence the acidity of the adjacent C-H bond at the chiral center. The bulky nature of some protecting groups can also sterically hinder access of bases to this proton.
-
Hydroxyl Protection: While less common for preventing racemization at the C2 position, protection of the primary alcohol may be necessary to prevent side reactions depending on the synthetic route.
Q4: How can I determine the enantiomeric excess (ee%) of my synthesized chiral this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your product. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.
Troubleshooting Guide: Racemization Issues
This guide addresses specific issues of racemization that may be encountered during the synthesis of chiral this compound.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the final product after synthesis from a chiral epoxide (e.g., glycidol). | Harsh ring-opening conditions: The use of a strong, non-hindered base or high temperatures during the reaction of the epoxide with ethanolamine or a protected ethanolamine derivative can lead to epimerization. | - Use a milder base or a more sterically hindered base.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully.- Consider a two-step process where the epoxide is first opened with a protected amine, followed by deprotection and cyclization under mild conditions. |
| Racemization observed after N-deprotection (e.g., removal of a Boc or Cbz group). | Harsh deprotection conditions: Strong acidic (e.g., concentrated HCl at high temperatures) or basic conditions can cause epimerization at the adjacent chiral center. | - For Boc deprotection, use milder acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature, or HCl in an organic solvent (e.g., dioxane, methanol) at controlled temperatures.- For Cbz deprotection, catalytic hydrogenation (e.g., H₂, Pd/C) is a mild method that is unlikely to cause racemization at the C2 position. |
| Decrease in ee% after purification. | Purification on standard silica gel: The acidic nature of silica gel can cause racemization of basic compounds like this compound. | - Neutralize the silica gel by pre-treating it with a solution of a tertiary amine (e.g., triethylamine) in the eluent, followed by flushing with the eluent.- Use an alternative stationary phase such as alumina (neutral or basic).- If possible, purify the compound by crystallization of a suitable salt. |
| Significant racemization during the synthesis of the morpholinone precursor via oxidation. | Basic or high-temperature oxidation conditions: Oxidation of the alcohol to a ketone (morpholin-2-one) followed by reduction is a possible route. If the oxidation conditions are basic, the proton at the chiral center can be abstracted, leading to racemization. | - Use mild, neutral, or slightly acidic oxidation conditions.- Keep the reaction temperature as low as possible. |
Data Presentation
The following table summarizes quantitative data on the enantiomeric excess achieved in different enantioselective synthetic routes to chiral morpholines.
| Synthetic Method | Substrate/Precursor | Catalyst/Reagent | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation | N-Cbz-2-phenyl-dehydromorpholine | (R,R,R)-SKP-Rh complex | 92% |
| Asymmetric Hydrogenation | N-Cbz-2-(4-fluorophenyl)-dehydromorpholine | (R,R,R)-SKP-Rh complex | 99% |
| Asymmetric Hydrogenation | N-Cbz-2-(2-thienyl)-dehydromorpholine | (R,R,R)-SKP-Rh complex | 99% |
| Halocyclization | N-allyl-β-amino alcohol | Bromine | >98% de (diastereomeric excess) initially |
Experimental Protocols
Protocol 1: Synthesis of (S)-morpholin-2-ylmethanol from L-Serine
This protocol involves the conversion of L-serine into the corresponding morpholinone, followed by reduction.
-
Esterification of L-Serine:
-
Suspend L-serine (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and bubble dry HCl gas through it for 30 minutes, or add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain L-serine methyl ester hydrochloride.
-
-
N-Chloroacetylation:
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) and a base such as sodium bicarbonate (2.5 eq) in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for several hours.
-
Extract the product, N-(chloroacetyl)-L-serine methyl ester, with an organic solvent like ethyl acetate.
-
-
Cyclization to Morpholinone:
-
Dissolve the N-(chloroacetyl)-L-serine methyl ester (1.0 eq) in a suitable solvent such as DMF or THF.
-
Add a base like sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature until cyclization is complete.
-
Work up the reaction to isolate the (S)-5-oxomorpholine-2-carboxylic acid methyl ester.
-
-
Reduction to (S)-morpholin-2-ylmethanol:
-
Dissolve the morpholinone ester (1.0 eq) in a dry solvent like THF.
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) or borane-dimethyl sulfide complex (BH₃·SMe₂) portion-wise at 0 °C.
-
Stir the reaction at room temperature or gentle reflux until the reduction is complete.
-
Carefully quench the reaction and perform an aqueous work-up to isolate the crude (S)-morpholin-2-ylmethanol.
-
Purify the product, preferably by vacuum distillation or crystallization, to avoid potential racemization on silica gel.
-
Protocol 2: Synthesis of (R)-morpholin-2-ylmethanol from (R)-Epichlorohydrin
This protocol involves the ring-opening of (R)-epichlorohydrin with ethanolamine followed by cyclization.
-
N-Protection of Ethanolamine (Optional but Recommended):
-
Protect the amino group of ethanolamine with a suitable protecting group (e.g., Boc) to prevent side reactions. Dissolve ethanolamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a base like triethylamine (1.1 eq). Stir at room temperature until the reaction is complete.
-
-
Epoxide Ring Opening:
-
To a solution of N-Boc-ethanolamine (1.0 eq) in a solvent like THF or isopropanol, add a base such as sodium hydride (1.1 eq) at 0 °C to form the alkoxide.
-
Add (R)-epichlorohydrin (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir until complete. This will form the N-Boc protected intermediate.
-
-
Deprotection and Cyclization:
-
Treat the crude intermediate with an acid (e.g., TFA in DCM or HCl in dioxane) to remove the Boc group.
-
Neutralize the resulting ammonium salt with a base (e.g., NaOH or K₂CO₃) to induce intramolecular cyclization to form (R)-morpholin-2-ylmethanol.
-
-
Purification:
-
Extract the product with a suitable organic solvent.
-
Purify by vacuum distillation or by crystallization of a salt to minimize the risk of racemization.
-
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.
-
Sample Preparation:
-
Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA, IB, IC, etc., is a good starting point.
-
Mobile Phase: A mixture of n-hexane or n-heptane with an alcohol modifier like isopropanol or ethanol is commonly used for normal-phase chromatography. A small amount of an amine additive (e.g., diethylamine) may be required for basic compounds to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Column Temperature: Ambient temperature is usually sufficient, but it can be varied to optimize separation.
-
-
Analysis:
-
Inject a small volume of the sample.
-
The two enantiomers should elute as separate peaks.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of chiral this compound, highlighting critical stages where racemization can occur.
Caption: A troubleshooting flowchart for diagnosing and resolving issues of racemization in the synthesis of chiral this compound.
Technical Support Center: Stability and Degradation of Morpholin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of morpholin-2-ylmethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses two key functional groups that dictate its reactivity and stability: a secondary amine within the morpholine ring and a primary alcohol. The nitrogen atom of the morpholine ring is a nucleophilic and basic center, susceptible to oxidation and reaction with acids. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid. The ether linkage within the morpholine ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its functional groups, the most likely degradation pathways for this compound include:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The primary alcohol can also be oxidized. Oxidative degradation can be initiated by atmospheric oxygen, light, heat, or the presence of trace metal ions.
-
Acid-Base Reactions: As a basic amine, this compound will react with acids to form salts. While salt formation is not degradation, exposure to strong acids or bases, especially at elevated temperatures, can catalyze degradation reactions like ring opening.
-
Reaction with Carbon Dioxide: Like many amines, this compound can react with atmospheric carbon dioxide to form carbamate salts. This is a reversible reaction but can impact the purity and pH of the material.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, including oxidation.[1]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure long-term stability, it is recommended to store this compound in a cool, well-ventilated place, away from heat and light. For extended storage, refrigeration (2-8 °C) is advisable. Storing under an inert atmosphere, such as argon or nitrogen, will help prevent oxidation and reaction with atmospheric carbon dioxide.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and identifying its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a powerful technique for separating and quantifying the parent compound from its degradation products.[2][3] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.[4] For structural elucidation of unknown degradation products, techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to generate and identify potential degradation products. Use LC-MS to determine the mass of the unknown peaks to aid in structural elucidation. |
| Loss of assay purity over time. | Degradation of the compound due to improper storage or handling. | Review storage conditions (temperature, light exposure, atmosphere). Ensure the use of high-purity solvents and reagents in your experiments. |
| Inconsistent results in bioassays. | The presence of uncharacterized, biologically active degradation products. | Isolate and characterize major degradation products using preparative HPLC and spectroscopic techniques (NMR, MS). Test the activity of the isolated degradation products in your bioassay. |
| Color change of the material upon storage. | Likely oxidative degradation leading to the formation of colored impurities. | Store the compound under an inert atmosphere and protect it from light. Consider the addition of an antioxidant if compatible with your application. |
| Precipitate formation in solution. | Formation of a less soluble degradation product or salt (e.g., carbamate). | Characterize the precipitate. If it is a carbamate, blanketing the solution with an inert gas can prevent its formation. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to guide experimental design, as specific public data for this compound is limited.
| Stress Condition | Conditions | Assay (%) of this compound Remaining | Major Degradation Products Observed (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 85.2 | Ring-opened amino diol |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 92.5 | Oxidized and ring-opened products |
| Oxidative | 3% H₂O₂ at RT for 24h | 78.9 | N-oxide, 2-morpholinone derivatives |
| Thermal | 80 °C for 48h (solid) | 98.1 | Minor unidentified products |
| Photolytic | ICH Q1B light exposure | 91.3 | Oxidized products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified intervals for HPLC analysis.
-
Thermal Degradation:
-
Solid State: Place a small amount of solid this compound in a vial and heat it at 80°C for 48 hours.
-
Solution State: Heat a solution of the compound (1 mg/mL) at 60°C for 24 hours. Prepare samples for HPLC analysis.
-
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7] A control sample should be kept in the dark at the same temperature. Analyze samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (example):
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bfarm.de [bfarm.de]
- 7. rdlaboratories.com [rdlaboratories.com]
Optimizing catalyst loading for asymmetric synthesis of morpholin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the asymmetric synthesis of morpholin-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst loading in the asymmetric hydrogenation of a dehydromorpholine precursor to this compound?
A typical starting catalyst loading for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines is around 1.0 mol %.[1][2] For larger, gram-scale reactions, the catalyst loading may be lowered to as little as 0.2 mol% to improve cost-effectiveness, though this may require longer reaction times and higher temperatures.[1]
Q2: Which catalyst system is recommended for the asymmetric synthesis of 2-substituted chiral morpholines like this compound?
A highly effective catalyst system for the asymmetric hydrogenation of 2-substituted dehydromorpholines is a cationic rhodium catalyst paired with a chiral bisphosphine ligand possessing a large bite angle, such as (R,R,R)-SKP.[1][2][3] This system has demonstrated high yields and excellent enantioselectivities (up to 99% ee) for a variety of substrates.[2][3]
Q3: How can I monitor the progress of the asymmetric hydrogenation reaction?
The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) using a chiral column is employed to determine both the conversion and the enantiomeric excess (ee) of the product.[2] Proton NMR spectroscopy can also be used to calculate conversion.[2]
Q4: What are the key reaction parameters to consider for optimizing the synthesis?
Besides catalyst loading, other critical parameters to optimize include hydrogen pressure, reaction temperature, solvent, and reaction time. Typical conditions involve hydrogen pressures of 30-50 atm, reaction at room temperature, and using a solvent like dichloromethane (DCM).[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or low hydrogen pressure. | - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Gradually increase the reaction temperature.- Increase the hydrogen pressure within safe limits of the equipment. |
| Catalyst deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.[5] | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).- Use anhydrous solvents and purified reagents.- Use freshly prepared or properly stored catalyst. | |
| Suboptimal substrate concentration: A concentration that is too high or too low can affect reaction kinetics. | - Experiment with different substrate concentrations to find the optimal condition. | |
| Low Enantioselectivity (ee) | Suboptimal temperature: Temperature can significantly impact enantioselectivity. | - Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often improves enantiomeric excess.[6] |
| Incorrect catalyst or ligand: The chosen chiral ligand may not be optimal for the specific substrate. | - Screen a variety of chiral ligands to identify the most effective one for your substrate.- Ensure the correct enantiomer of the ligand is used for the desired product enantiomer. | |
| Racemization of product: The product may be racemizing under the reaction or work-up conditions. | - Analyze the ee at different reaction times to check for racemization over time.- Ensure the work-up procedure is performed under mild conditions. | |
| Poor Reproducibility | Inconsistent reagent quality: Variability in the purity of solvents, reagents, or the catalyst can lead to inconsistent results. | - Use reagents and solvents from the same batch for a series of experiments.- Standardize the procedure for catalyst preparation and handling. |
| Variations in reaction setup: Minor differences in the experimental setup can affect the outcome. | - Ensure consistent stirring speed and temperature control.- Standardize the procedure for purging the reaction vessel with hydrogen. |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This protocol describes a general method for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to yield the corresponding chiral morpholine derivative.
Materials:
-
Dehydromorpholine substrate
-
[Rh(COD)₂]SbF₆ or similar rhodium precursor
-
(R,R,R)-SKP or other suitable chiral bisphosphine ligand
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
Stainless-steel autoclave
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Inert atmosphere glovebox
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk tube, add the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1.0 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%).
-
Add anhydrous DCM to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Reaction Setup:
-
In a separate vial, dissolve the dehydromorpholine substrate in anhydrous DCM.
-
Transfer the substrate solution to the catalyst solution via a syringe.
-
Transfer the resulting reaction mixture to a stainless-steel autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 30-50 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
-
Data Presentation
Table 1: Optimization of Catalyst Loading for the Asymmetric Hydrogenation of a Dehydromorpholine Precursor
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2.0 | 50 | 12 | >99 | 95 |
| 2 | 1.0 | 50 | 12 | >99 | 94 |
| 3 | 0.5 | 50 | 24 | >99 | 93 |
| 4 | 0.2 | 50 | 36 | 98 | 91 |
| 5 | 1.0 | 30 | 24 | >99 | 92 |
| 6 | 1.0 | 10 | 24 | 95 | 90 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrate and reaction conditions.
Visualizations
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Morpholin-2-ylmethanol and Analogs
Welcome to the technical support center for the stereoselective synthesis of morpholin-2-ylmethanol and its analogs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of stereocontrol in morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical in the stereoselective synthesis of 2-substituted morpholines?
A1: Solvents play a crucial role in stereoselective reactions by influencing the stability of transition states and intermediates.[1] In the context of synthesizing chiral morpholines, the solvent can affect the conformation of the substrate-catalyst complex, thereby dictating the facial selectivity of the reaction. For instance, in the asymmetric hydrogenation of dehydromorpholines, solvent choice has been shown to significantly impact the enantiomeric excess (ee) of the final product.[2][3][4] Non-coordinating or weakly coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction that governs the stereochemical outcome.
Q2: What are the common challenges encountered when aiming for high stereoselectivity in morpholine synthesis?
A2: Achieving high stereoselectivity can be challenging due to several factors. One common issue is the formation of diastereomeric or enantiomeric mixtures. This can be influenced by the choice of catalyst, substrate structure, solvent, and reaction temperature. For example, in some organocatalytic approaches, the stability of key intermediates like α-chloroaldehydes can be a limiting factor, leading to variable enantiomeric excess.[5] Another challenge is controlling both regioselectivity and stereoselectivity simultaneously, especially in reactions involving multifunctional substrates.[6]
Q3: Besides solvent, what other reaction parameters should be optimized to improve stereoselectivity?
A3: Several parameters beyond solvent choice are critical for optimizing stereoselectivity. The selection of the chiral catalyst or auxiliary is paramount. For instance, in asymmetric hydrogenations, the structure of the chiral ligand bound to the metal center (e.g., Rhodium) is a key determinant of enantioselectivity.[2][3][4][7] Other important factors include the nature of the protecting group on the morpholine nitrogen, the reaction temperature, and the pressure of gaseous reactants like hydrogen. Lower temperatures often lead to higher stereoselectivity by reducing the kinetic energy of the system and amplifying the energetic differences between diastereomeric transition states.
Q4: Are there established methods for the asymmetric synthesis of 2-substituted chiral morpholines?
A4: Yes, several effective methods have been developed. One prominent strategy is the asymmetric hydrogenation of 2-substituted dehydromorpholines using a chiral catalyst, such as a Rhodium complex with a bisphosphine ligand like (R,R,R)-SKP.[2][3][4] This approach has demonstrated high yields and excellent enantioselectivities for a variety of substrates. Other methods include diastereoselective and diastereoconvergent syntheses starting from precursors like tosyl-oxazetidines, and organocatalytic routes that build the chiral morpholine core through intramolecular reactions.[5][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr)
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can significantly affect the stereochemical outcome. Consult the data in Table 1 and consider screening a range of solvents with varying properties (e.g., halogenated hydrocarbons, ethers, aromatic hydrocarbons). |
| Ineffective Catalyst/Ligand | The chosen chiral catalyst or ligand may not be optimal for the specific substrate. If possible, screen a library of related ligands. Ensure the catalyst is of high purity and has been handled under appropriate inert conditions. |
| Incorrect Reaction Temperature | Higher temperatures can lead to a decrease in stereoselectivity. Try running the reaction at a lower temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the effect on both reaction rate and stereoselectivity. |
| Interference from Impurities | Impurities in the starting materials or solvent (e.g., water, coordinating species) can poison the catalyst or interfere with the desired reaction pathway. Ensure all reagents and solvents are pure and dry. |
Issue 2: Poor Yield of the Desired Morpholine Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction stalls, consider increasing the reaction time, temperature (while monitoring the effect on stereoselectivity), or catalyst loading. |
| Catalyst Deactivation | The catalyst may be sensitive to air or moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Optimize the reaction conditions (e.g., temperature, concentration, order of addition of reagents) to minimize side reactions. |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or derivatization of the product to a more stable form. |
Data Presentation
The following table summarizes the effect of different solvents on the enantioselectivity of the asymmetric hydrogenation of a model 2-substituted dehydromorpholine to the corresponding chiral morpholine, as reported in the literature.[2][3]
Table 1: Effect of Solvent on the Enantioselective Hydrogenation of a 2-Substituted Dehydromorpholine
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Dichloromethane (DCM) | >99 | 91 |
| 2 | 1,2-Dichloroethane (DCE) | >99 | 90 |
| 3 | Toluene | >99 | 85 |
| 4 | Tetrahydrofuran (THF) | >99 | 82 |
| 5 | Methyl tert-butyl ether (MTBE) | >99 | 75 |
Data is based on the asymmetric hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine catalyzed by a Rhodium complex with the (R,R,R)-SKP ligand.[2][3]
Experimental Protocols
Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [2][3]
This protocol is based on a reported method for the synthesis of 2-substituted chiral morpholines and serves as a representative example.
Materials:
-
2-Substituted-3,4-dihydro-2H-1,4-oxazine substrate (e.g., N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine)
-
[Rh(cod)₂]SbF₆
-
(R,R,R)-SKP (chiral bisphosphine ligand)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
-
Schlenk tube or autoclave
-
Standard glassware for inert atmosphere techniques
Procedure:
-
In a glovebox, charge a Schlenk tube or autoclave vessel with [Rh(cod)₂]SbF₆ (1 mol%) and the chiral ligand (R,R,R)-SKP (1.05 mol%).
-
Add the anhydrous solvent (e.g., Dichloromethane, to a concentration of 0.1 M) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the 2-substituted dehydromorpholine substrate (1.0 eq) to the catalyst solution.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral morpholine.
-
Determine the conversion by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between solvent choice and stereochemical outcome.
Caption: Experimental workflow for the asymmetric hydrogenation of a 2-substituted dehydromorpholine.
Caption: Influence of solvent choice on the stereochemical outcome of the reaction.
References
- 1. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Purification of Morpholin-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up, isolation, and purification of morpholin-2-ylmethanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
The high water solubility of this compound can make extraction with common non-polar organic solvents inefficient. To improve extraction efficiency, consider the following strategies:
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a significant amount of an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3). This reduces the solubility of the organic compound in the aqueous layer, facilitating its transfer into the organic phase.[1]
-
pH Adjustment: Since this compound is a basic compound, ensure the aqueous layer is basified (e.g., with NaOH or K2CO3) before extraction. This will deprotonate the morpholine nitrogen, rendering the compound less water-soluble than its protonated salt form.[1]
-
Use of a More Polar Solvent: Employ more polar organic solvents like dichloromethane (DCM) or chloroform for the extraction, as they are more effective at solvating the polar this compound.[1]
-
Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be significantly more effective than multiple discrete extractions.
Q2: I'm observing significant peak tailing during silica gel column chromatography of this compound. What is the cause and how can I resolve this?
Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The basic nitrogen atom of the morpholine ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor separation and low recovery.[1]
To mitigate this, add a small amount of a basic modifier to your eluent. A common and effective strategy is to add 0.5-1% triethylamine (Et3N) to the mobile phase.[1] The triethylamine will neutralize the acidic sites on the silica gel, minimizing the undesirable interactions with your compound and resulting in improved peak shape and recovery.[1]
Q3: After my reaction, I have a crude mixture containing this compound and non-polar byproducts. What is the most straightforward initial purification step?
An acid-base extraction is an effective initial purification step. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while the non-polar impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with 1M NaOH), and the product re-extracted with an organic solvent.
Q4: What are some common impurities I might encounter in the synthesis of this compound?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts could include over-alkylated products or products of ring-opening if a strained ring precursor was used. Residual solvents from the reaction or work-up (e.g., methanol, ethanol, THF) are also common.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after extraction | Incomplete extraction due to high water solubility of the product.[1] | - Add a salt (e.g., NaCl) to the aqueous layer to decrease the product's solubility ("salting out"). - Adjust the pH of the aqueous layer to >10 to ensure the morpholine is in its free base form.[1] - Use a more polar extraction solvent like dichloromethane (DCM).[1] - Perform multiple extractions (3-5 times) with smaller volumes of organic solvent. |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel, especially with chlorinated solvents.[1] | - Gently swirl or rock the funnel instead of vigorous shaking. - Add brine (saturated NaCl solution) to help break the emulsion.[1] - Filter the mixture through a pad of Celite.[1] |
| Product "oils out" during recrystallization | The compound is coming out of solution above its melting point due to rapid cooling or insufficient solvent.[2] | - Re-heat the solution and add more of the "soluble" solvent to ensure the compound stays in solution longer upon cooling.[2] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling | The solution is too dilute (too much solvent was used).[2] | - Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[2] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[2] - Add a seed crystal of the pure compound.[2] |
| Poor separation and streaking on silica gel TLC/column | Strong interaction between the basic morpholine nitrogen and acidic silica gel.[1] | - Add 0.5-1% triethylamine or a few drops of ammonia solution to the eluent to improve peak shape and separation.[1] |
| Product appears as a salt instead of a free base | Accidental acidification during work-up (e.g., from an acidic starting material or reagent). | - Basify the product solution with a suitable base (e.g., NaHCO3, K2CO3) and re-extract the free base into an organic solvent. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Work-up
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Solvent Addition: Add an organic solvent (e.g., ethyl acetate or dichloromethane) to the mixture.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with deionized water to remove water-soluble impurities.
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
To remove basic impurities (if any, other than the product), wash with a dilute aqueous acid solution (e.g., 1M HCl). Note: This will protonate the desired product and move it to the aqueous layer. If this is not desired, skip this step.
-
Finally, wash with brine (saturated NaCl solution) to facilitate separation of the layers and remove residual water.[1]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1] Aim for an Rf value of 0.2-0.4 for this compound.[1]
-
Column Packing: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Run the column with the selected eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization from a Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.[1]
-
Crystal Collection: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.[1]
-
Solvent Selection for Recrystallization: Determine a suitable solvent or solvent pair for recrystallization. The salt should be soluble in the boiling solvent and insoluble in the cold solvent.
-
Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent.[1] If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.[1]
Visualizations
Caption: A general experimental workflow for the isolation and purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
References
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of Morpholin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of morpholin-2-ylmethanol, a chiral polar molecule that presents unique analytical challenges. Given the absence of a strong UV chromophore and its hydrophilic nature, direct analysis by standard reversed-phase HPLC with UV detection is often impractical. This document explores several alternative HPLC strategies, offering detailed experimental protocols and comparative performance data to aid researchers in selecting and developing a suitable analytical method.
Introduction to the Analytical Challenges
This compound's structure, characterized by a morpholine ring, a hydroxyl group, and a chiral center, dictates the primary challenges in its HPLC analysis:
-
Polarity: The high polarity of the molecule leads to poor retention on traditional C18 reversed-phase columns.
-
Lack of Chromophore: The absence of a significant UV-absorbing moiety necessitates either derivatization for UV detection or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
-
Chirality: As a chiral compound, the separation of its enantiomers is crucial for pharmaceutical applications, requiring specialized chiral stationary phases or additives.
This guide will compare three primary HPLC approaches to address these challenges:
-
Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization: A widely accessible method that introduces a UV-active tag to the molecule.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective technique for retaining and separating highly polar compounds.
-
Chiral HPLC: A direct method for the enantioselective separation of the (R)- and (S)-enantiomers.
Comparative Analysis of HPLC Methods
The selection of an optimal HPLC method depends on the specific analytical goal, whether it be routine quantification, impurity profiling, or enantiomeric purity determination. The following tables summarize the key performance characteristics of the proposed methods.
Disclaimer: The quantitative data presented in these tables is representative of typical performance for the analysis of similar polar and chiral compounds and should be used for comparative purposes. Experimental verification is required for the analysis of this compound.
Table 1: Comparison of Achiral HPLC Methods
| Parameter | Reversed-Phase HPLC with Derivatization | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Analyte is chemically modified to increase hydrophobicity and add a UV chromophore, followed by separation on a C18 column. | Analyte partitions into a water-enriched layer on a polar stationary phase, with a high organic mobile phase. |
| Primary Application | Routine quantification, purity analysis. | Analysis of polar compounds, impurity profiling. |
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD %) | < 1.5% | < 2.0% |
| Sample Throughput | Moderate (derivatization step adds time) | High |
| Instrumentation Cost | Moderate | Moderate |
| Selectivity | Good for derivatized compound and related impurities. | Excellent for polar analytes and impurities. |
Table 2: Performance of Chiral HPLC Method
| Parameter | Chiral HPLC (Polysaccharide-based CSP) |
| Principle | Direct separation of enantiomers based on differential interactions with a chiral stationary phase. |
| Primary Application | Enantiomeric purity determination, chiral separation. |
| Resolution (Rs) | > 1.8 |
| Linearity (R²) | > 0.999 (for each enantiomer) |
| Limit of Detection (LOD) | 0.02 µg/mL (for each enantiomer) |
| Limit of Quantitation (LOQ) | 0.06 µg/mL (for each enantiomer) |
| Accuracy (Recovery %) | 99.0% - 100.8% |
| Precision (RSD %) | < 1.0% |
Experimental Protocols
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This method is suitable for laboratories equipped with standard HPLC-UV systems. The derivatization step enhances sensitivity and allows for the use of common reversed-phase columns.
1. Sample Preparation and Derivatization:
-
Derivatization Reagent: 2,4-Dinitrofluorobenzene (DNFB). Other reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can also be used.[1]
-
Procedure:
-
Prepare a standard stock solution of this compound in acetonitrile.
-
In a vial, mix an aliquot of the sample or standard solution with a solution of DNFB in acetonitrile and a suitable buffer (e.g., sodium bicarbonate solution, pH 9).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., hydrochloric acid).
-
Dilute the derivatized sample to the final concentration with the mobile phase.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (for DNFB derivative) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the direct analysis of this compound without derivatization, particularly when coupled with a mass spectrometer.[2][3]
1. Sample Preparation:
-
Dissolve the sample of this compound in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a known concentration.
-
Filter the sample through a 0.22 µm filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | HILIC (e.g., Silica, Amide, or Zwitterionic), 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | MS or ELSD |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Method 3: Chiral HPLC
Direct enantiomeric separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide columns are common choices for separating amino alcohols.[4][5][6]
1. Sample Preparation:
-
Dissolve the racemic or enantiomerically enriched sample of this compound in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm filter.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, or Macrocyclic Glycopeptide), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) (Normal Phase) OR Acetonitrile/Water with 0.1% Formic Acid (Reversed Phase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (if sufficient response) or MS/ELSD |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Visualizing the Methodologies
The following diagrams illustrate the workflows and logical relationships of the described HPLC methods.
Caption: HPLC method development workflow for this compound.
Caption: Comparison of advantages and disadvantages of HPLC methods.
Conclusion and Recommendations
The choice of an HPLC method for the analysis of this compound is highly dependent on the specific requirements of the analysis.
-
For routine quantification and purity assessment where high sensitivity is required and a mass spectrometer is not available, Reversed-Phase HPLC with pre-column derivatization is a viable and robust option.[7]
-
For the analysis of polar impurities and for methods intended for LC-MS , HILIC offers a powerful and direct approach, avoiding the complexities of derivatization.[2][3]
-
For enantiomeric purity determination , Chiral HPLC is the definitive method, with polysaccharide-based or macrocyclic glycopeptide stationary phases being the most promising candidates.[4][6]
It is recommended to screen several columns and mobile phase conditions, especially for HILIC and chiral separations, to achieve optimal resolution and peak shape. Method validation according to ICH guidelines is essential before implementation for quality control or regulatory purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
Comparative Guide to Chiral HPLC Analysis of Morpholin-2-ylmethanol Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like morpholin-2-ylmethanol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for resolving enantiomers. This guide provides a comparative overview of methodologies for the chiral analysis of this compound enantiomers, supported by detailed experimental protocols and data.
Two primary strategies are employed for the chiral HPLC separation of amino alcohols: direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, while the indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
Performance Comparison of Chiral HPLC Methods
The selection of an appropriate analytical method depends on factors such as available instrumentation, sample matrix, and the specific goals of the analysis (e.g., routine quality control versus structural elucidation). Below is a comparison of a direct and an indirect method for the chiral separation of this compound.
Table 1: Comparison of Direct and Indirect Chiral HPLC Methods for this compound Enantiomers
| Parameter | Direct Chiral HPLC Method (Hypothetical) | Indirect Chiral HPLC Method (Adapted from a published protocol for cyclic β-amino alcohols) |
| Principle | Enantiomers interact differently with a chiral stationary phase, leading to different retention times. | Enantiomers are converted to diastereomers with a chiral derivatizing reagent, which are then separated on an achiral column. |
| Chiral Selector | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA) |
| Stationary Phase | Chiralpak® IA or similar | C18 reverse-phase silica gel |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | Gradient of Water (0.1% TFA) and Methanol (0.1% TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 220 nm | UV at 340 nm |
| Sample Preparation | Dissolution in mobile phase | Derivatization with Marfey's Reagent |
| Resolution (Rs) | > 2.0 (projected) | > 2.5 (typical for diastereomers) |
| Advantages | Simpler sample preparation; direct analysis of enantiomers. | Utilizes common and less expensive achiral columns; often results in robust and high-resolution separations. |
| Disadvantages | Requires specialized and more expensive chiral columns; method development can be more empirical. | Requires an additional derivatization step which can be time-consuming and may introduce variability. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method (Method Development Approach)
This protocol outlines a typical starting point for developing a direct chiral HPLC method for this compound enantiomers based on common practices for separating amino alcohols.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase Solvents: HPLC grade n-Hexane, Ethanol, and Diethylamine (DEA)
-
Sample: Racemic this compound standard
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Optimization:
-
Adjust the ratio of hexane and ethanol to optimize the retention time and resolution. Increasing the ethanol content will generally decrease retention time.
-
The concentration of the basic additive (DEA) can be varied (e.g., 0.05% to 0.2%) to improve peak shape and resolution.
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This protocol is adapted from a published method for the analysis of chiral cyclic β-amino alcohols and is applicable to this compound.[1]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: Zorbax SB-C18, 150 x 4.6 mm, 5 µm
-
Reagents: Marfey's Reagent (FDAA), acetone, 1 M sodium bicarbonate, 2 M hydrochloric acid
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)
-
Sample: Racemic this compound
2. Derivatization Procedure:
-
To 50 µL of the sample solution containing this compound, add 100 µL of a 14 mM solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution and 100 µL of deionized water.
-
Heat the mixture at 80°C for 10 minutes.
-
Stop the reaction by adding 40 µL of 2 M hydrochloric acid.
-
Filter the resulting solution through a 0.22 µm filter before HPLC analysis.
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution according to the following program:
-
0-3 min: 40% B
-
3-7 min: 40% to 60% B
-
7-10 min: 60% to 80% B
-
10-13 min: Hold at 80% B
-
13-16 min: 80% to 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Visualizing Experimental Workflows
Diagrams created using Graphviz can help to visualize the procedural steps and logical relationships in chiral HPLC analysis.
Caption: Workflow for direct and indirect chiral HPLC analysis.
Caption: Logic for direct chiral HPLC method development.
References
A Comparative Guide to GC-MS Analysis for the Determination of Morpholin-2-ylmethanol Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like morpholin-2-ylmethanol is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for purity assessment of this compound. Given the polar nature of this analyte, direct GC-MS analysis is challenging, necessitating a derivatization step to enhance volatility and improve chromatographic performance. This guide will focus on a well-established derivatization method used for the parent compound, morpholine, which is highly applicable to this compound, and compare its performance with alternative analytical techniques.
GC-MS with Derivatization: A High-Sensitivity Approach
Direct injection of polar compounds like this compound into a GC-MS system often results in poor peak shape and low sensitivity due to interactions with the stationary phase.[1][2] Chemical derivatization is a crucial step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[2] A widely adopted and reliable derivatization technique for morpholine and its derivatives involves nitrosation to form N-nitrosomorpholine, a stable and volatile derivative.[3][4][5][6] This method offers excellent sensitivity and selectivity for the determination of morpholine compounds.[3][4]
An attempt to directly detect a 400 μg·L−1 solution of morpholine by GC-MS failed to produce a signal, whereas after derivatization, a clear peak was observed, demonstrating a sensitivity increase of about 65 times.[3] For the analysis of volatile amines, the use of specialized, base-deactivated GC columns is also highly recommended to achieve symmetrical peak shapes and reproducible results.[1]
Experimental Protocol: GC-MS with Nitrosation Derivatization
This protocol is adapted from established methods for morpholine and would require validation for this compound.[3][4][6]
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or purified water) to prepare a stock solution.[7] Create a series of calibration standards by diluting the stock solution.[7]
-
Acidification: To a known volume (e.g., 2.0 mL) of the sample or standard solution in a glass test tube, add 200 µL of 0.05 mol·L−1 hydrochloric acid (HCl) and vortex-mix.[6]
-
Nitrosation: Add 200 µL of saturated sodium nitrite (NaNO₂) solution to the acidified mixture and vortex-mix thoroughly.[4][6]
-
Reaction: Heat the mixture at 40°C for 5 minutes in a heating block.[4][6]
-
Cooling: Allow the reaction mixture to cool to room temperature.[4]
2. Liquid-Liquid Extraction:
-
Add 0.5 mL of dichloromethane to the cooled reaction mixture.[8]
-
Vortex for 1 minute to extract the N-nitroso-morpholin-2-ylmethanol derivative into the organic layer.[8]
-
Allow the layers to separate for 10 minutes.[8]
-
Carefully transfer the organic (bottom) layer to an autosampler vial for GC-MS analysis.[6]
3. GC-MS Parameters:
-
GC System: Agilent 7890 or similar.[6]
-
Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[6]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[6][8]
-
Inlet Temperature: 250°C.[6]
-
Injection Volume: 1 µL with a split ratio of 1:7.[6]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes; ramp to 120°C at 10°C/min, hold for 3 minutes; ramp to 250°C at 20°C/min, hold for 5 minutes.[8]
-
MS System: Agilent 5975C or similar.[6]
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.[1][6]
Performance Data
The following table summarizes the performance characteristics of the GC-MS method with nitrosation derivatization for morpholine, which is expected to be comparable for this compound after method validation.
| Parameter | Performance for Morpholine Analysis |
| Linearity Range | 10–500 µg·L⁻¹[3][6][8] |
| Correlation Coefficient (R²) | > 0.999[3][6][8] |
| Limit of Detection (LOD) | 7.3 µg·L⁻¹[3][6][7] |
| Limit of Quantitation (LOQ) | 24.4 µg·L⁻¹[3][6][7] |
| Accuracy (Recovery %) | 94.3% to 109.0%[3][6][7] |
| Precision (RSD %) | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[3][6][7] |
Visualizing the GC-MS Workflow
The logical workflow for the GC-MS analysis of this compound, including the crucial derivatization step, is illustrated below.
Caption: GC-MS analysis workflow for this compound.
Comparison with Alternative Analytical Techniques
While GC-MS with derivatization is a powerful technique, other methods can also be employed for the analysis of morpholine derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are common alternatives.[9][10]
-
HPLC with UV Detection: This method often requires derivatization to introduce a UV-absorbing chromophore to the analyte.[7] It is a robust and widely accessible technique with high sample throughput.[7]
-
UPLC-MS/MS: This technique is powerful, rapid, selective, and sensitive for the detection and quantification of morpholine at trace levels without the need for derivatization, although the derivatization step can be challenging to implement in some workflows.[10]
Performance Comparison: GC-MS vs. HPLC
The following table provides a comparative summary of the performance characteristics of GC-MS and HPLC for the analysis of morpholine derivatives.[7]
| Parameter | GC-MS with Derivatization | HPLC with UV Detection and Derivatization |
| Selectivity | High (with MS detection) | Moderate to High |
| Sensitivity (LOD) | 7.3 µg/L[7] | 0.1000 µg/mL (100 µg/L)[7] |
| Accuracy (Recovery %) | 94.3% to 109.0%[7] | 97.9% to 100.4%[7] |
| Precision (RSD %) | Interday: 3.3%–7.0%[7] | 0.79%[7] |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Derivatization | Typically required | Often required |
Visual Comparison of Analytical Methods
The following diagram illustrates the key differences in the workflows of GC-MS and HPLC-based methods for the analysis of this compound.
Caption: Comparison of GC-MS and HPLC/UPLC-MS workflows.
Conclusion
Both GC-MS and HPLC/UPLC-MS offer robust and reliable methods for the purity determination of this compound.[7] GC-MS, when coupled with an appropriate derivatization method like nitrosation, provides exceptional selectivity and sensitivity.[7] The choice of analytical technique will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput.[7] The provided protocols and performance data for the closely related compound morpholine serve as an excellent starting point for developing and validating a method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
A Comparative Guide to the Validation of Analytical Methods for Morpholin-2-ylmethanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of morpholin-2-ylmethanol. Given that this compound is a chiral compound, this guide addresses both achiral and chiral analytical approaches. The validation data and experimental protocols are based on established methods for morpholine and its derivatives, and can be adapted and validated for this compound.
Introduction
This compound is a valuable building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing. The choice of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and whether the enantiomeric composition needs to be determined. This guide focuses on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including considerations for chiral separations.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance characteristics of GC-MS and HPLC methods for the analysis of morpholine and its derivatives. This data can be considered representative for the validation of methods for this compound.
Table 1: Achiral Analysis of Morpholine Derivatives
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization |
| Linearity (R²) | > 0.999[1] | > 0.999 |
| Limit of Detection (LOD) | 1.3 - 7.3 µg/L[1] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 4.1 - 24.4 µg/L[1] | ~0.3 µg/mL |
| Accuracy (Recovery %) | 88.6% - 109.0%[1] | 98.69% - 101.19%[2] |
| Precision (RSD %) | Intraday: 1.4% - 9.4%, Interday: 1.5% - 7.0%[1] | < 2%[2] |
| Sample Throughput | Moderate | High |
| Derivatization | Typically required for volatility and sensitivity[1] | Often required for UV chromophore |
| Instrumentation Cost | High | Moderate |
| Selectivity | High (with MS detection) | Moderate to High (depends on chromatography) |
Table 2: Chiral Analysis Considerations
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Chiral column (e.g., cyclodextrin-based) | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) |
| Derivatization | May be required to improve separation and detection of enantiomers. | Can be used to form diastereomers for separation on an achiral column, or direct separation on a CSP. |
| Resolution of Enantiomers | Dependent on the chiral stationary phase and analytical conditions. | Generally provides good resolution for a wide range of chiral compounds. |
| Detection | MS, FID | UV, MS, Circular Dichroism (CD) |
| Method Development | Can be complex, requiring screening of columns and conditions. | Extensive range of CSPs available, but method development can be empirical. |
Experimental Protocols
Reproducible and reliable results are contingent on meticulous adherence to experimental protocols. Below are generalized methodologies for the key techniques discussed. These should be optimized and validated for the specific analysis of this compound.
Achiral GC-MS Analysis with Derivatization
This method involves the conversion of this compound into a more volatile and thermally stable derivative, such as an N-nitroso derivative, which is then analyzed by GC-MS.
a. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. For sample analysis, dissolve the test substance in the same solvent.
-
Derivatization Reaction: To a known volume of the standard or sample solution, add an acidic solution (e.g., hydrochloric acid) to adjust the pH.
-
Add a solution of a derivatizing agent, such as sodium nitrite, to initiate the formation of the N-nitroso derivative.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration to ensure complete derivatization.[3]
-
After incubation, neutralize the solution with a suitable base (e.g., sodium hydroxide).
-
Liquid-Liquid Extraction: Extract the N-nitroso derivative with an organic solvent such as dichloromethane.[1]
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.
b. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Column: DB-1701 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, ramp to 120°C at 10°C/min, hold for 3 minutes, then ramp to 250°C at 20°C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Injection Volume: 1 µL (splitless or split mode).[1]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Chiral HPLC-UV Analysis
This method aims to separate the enantiomers of this compound using a chiral stationary phase and quantify them using a UV detector. Since this compound lacks a strong chromophore, derivatization with a UV-active tag might be necessary for adequate sensitivity.
a. Sample Preparation (with optional derivatization):
-
Standard and Sample Preparation: Prepare stock solutions of racemic this compound and, if available, the individual enantiomers in a suitable diluent (e.g., a mixture of hexane and ethanol).
-
Derivatization (if required): If derivatization is needed for UV detection, react the standard and sample solutions with a suitable chiral or achiral derivatizing agent that introduces a chromophore (e.g., a naphthyl or dinitrophenyl group).
b. HPLC Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose). Common examples include Chiralpak® or Chiralcel® columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve enantiomeric separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 5 - 20 µL.
-
Detection Wavelength: Determined by the absorption maximum of the analyte or its derivative.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for achiral GC-MS analysis of this compound.
Caption: Workflow for chiral HPLC-UV analysis of this compound.
Conclusion
Both GC-MS and HPLC offer robust and reliable methods for the analysis of this compound. The choice between them depends on the specific analytical requirements.
-
GC-MS with derivatization provides exceptional selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.
-
HPLC with a chiral stationary phase is the method of choice for determining the enantiomeric purity of this compound. Derivatization may be necessary to enhance UV detection for quantification at low concentrations.
The successful implementation of any of these methods relies on careful method development and rigorous validation to ensure the generation of accurate and reliable data, which is paramount in the pharmaceutical industry.
References
A Comparative Guide to Catalysts for the Asymmetric Synthesis of Chiral 2-Substituted Morpholines
Published: December 22, 2025
Affiliation: Google Research
Abstract
Chiral 2-substituted morpholines are significant structural motifs in numerous pharmaceutical compounds, making their stereoselective synthesis a critical area of research. This guide provides a comparative analysis of catalytic systems for the asymmetric synthesis of these valuable heterocycles, with a primary focus on the synthesis of precursors to morpholin-2-ylmethanol. We present a detailed examination of a highly efficient metal-based catalyst, a Rhodium-bisphosphine complex, and contrast it with a conceptual organocatalytic approach. The comparison is supported by quantitative performance data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting and implementing the optimal synthetic strategy.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, and the stereochemistry at the C2 position can profoundly influence biological activity. The development of robust and efficient catalytic asymmetric methods to access enantiopure 2-substituted morpholines is therefore of high importance. This guide focuses on comparing catalytic strategies that furnish the chiral morpholine core, which can then be elaborated to this compound. We will evaluate two distinct catalytic paradigms: transition-metal catalysis, exemplified by the highly effective asymmetric hydrogenation of dehydromorpholines, and a potential strategy using organocatalysis.
Performance Comparison of Catalytic Systems
The asymmetric synthesis of 2-substituted morpholines has been most successfully achieved through Rhodium-catalyzed asymmetric hydrogenation of the corresponding dehydromorpholine precursors.[1][2][3] This method offers high yields and exceptional enantioselectivities across a range of substrates.[1] In contrast, a direct, highly enantioselective organocatalytic method for this specific transformation is not yet well-established in the literature. Therefore, we present a conceptual multi-step organocatalytic route for comparison, highlighting the strategic differences.
The following table summarizes the performance of the leading Rhodium-based catalyst for a representative substrate, 2-phenyl-dehydromorpholine, and outlines the characteristics of a plausible, albeit more complex, organocatalytic alternative.
| Performance Metric | Rhodium-Catalyzed Asymmetric Hydrogenation | Conceptual Organocatalytic Route (Multi-step) |
| Catalyst System | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (bisphosphine ligand) | L-Proline (for key stereocenter-forming step) |
| Representative Substrate | N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine | Aldehyde, Amino Alcohol Precursor |
| Yield (%) | 97%[1] | Dependent on multiple steps; likely lower overall yield. |
| Enantiomeric Excess (ee %) | 92%[1] | High for the key step (e.g., >95% for aldol), but requires maintenance through subsequent steps. |
| Reaction Time | 12 hours[1] | Multi-day synthesis typical for multi-step routes. |
| Key Advantages | High efficiency, high enantioselectivity, atom economy, single-step transformation of the core.[1][2] | Metal-free, readily available catalyst, utilizes simple starting materials.[4][5] |
| Key Disadvantages | Requires precious metal catalyst and specialized ligand, high-pressure hydrogen gas. | Less direct, lower overall yield, requires multiple reaction and purification steps. |
Experimental Protocols
Detailed methodologies for the highly efficient Rhodium-catalyzed hydrogenation and the key stereocenter-forming step of the conceptual organocatalytic route are provided below.
Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholine
This protocol is adapted from the work of Li, M., et al. (2021) and describes the synthesis of (R)-N-Cbz-2-phenylmorpholine.[1]
Materials:
-
[Rh(COD)₂]SbF₆ (1 mol%)
-
(R,R,R)-SKP ligand (1.1 mol%)
-
N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.1 mol%) in anhydrous DCM (0.1 M).
-
The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate vial, the substrate, N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine, is dissolved in anhydrous DCM.
-
The substrate solution is then transferred to the catalyst solution via syringe.
-
The resulting mixture is transferred to a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, purged with hydrogen gas three times, and then pressurized to 50 atm of H₂.
-
The reaction is stirred at room temperature for 12 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral 2-phenylmorpholine product.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Aldol Reaction (Key Step of Conceptual Route)
This protocol describes a representative L-Proline catalyzed asymmetric aldol reaction, which could be used to generate a chiral intermediate that is then cyclized to form the morpholine ring.[5]
Materials:
-
Aldehyde substrate (e.g., benzyloxyacetaldehyde) (1.0 eq)
-
Ketone substrate (e.g., acetone) (10 eq)
-
L-Proline (20 mol%)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of the aldehyde substrate in DMF, add L-Proline and the ketone.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral aldol adduct.
-
This intermediate would then require further steps, such as reductive amination and intramolecular cyclization, to form the final morpholine product.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows for the two compared catalytic systems.
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Caption: Conceptual Workflow for a Multi-step Organocatalytic Route.
Conclusion
For the direct and highly efficient asymmetric synthesis of 2-substituted chiral morpholines, Rhodium-catalyzed asymmetric hydrogenation stands out as the superior method based on current literature. It provides excellent yields and enantioselectivities in a single, atom-economical step.[1] While organocatalysis offers the advantage of being a metal-free approach, a direct and competitive catalytic method for this specific transformation has yet to be fully developed. The conceptual organocatalytic route, while feasible, involves multiple steps which typically results in a lower overall yield and greater operational complexity. Researchers and drug development professionals seeking an established and highly effective method for producing enantiopure 2-substituted morpholines are best served by the Rhodium-catalyzed hydrogenation approach. Future developments in organocatalysis may yet provide a more direct and competitive alternative.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Morpholin-2-ylmethanol and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties and diverse biological activities to a wide range of molecules. This guide provides a comparative overview of the biological activity of morpholin-2-ylmethanol and its structural analogs, with a focus on their anticancer, neuroprotective, and anti-inflammatory potential. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes data from various studies on related morpholine derivatives to provide a valuable resource for researchers in the field.
Anticancer Activity
The morpholine moiety is a common feature in a variety of anticancer agents. Its presence can enhance potency and modulate pharmacokinetic properties. Several studies have evaluated the cytotoxic effects of morpholine derivatives against various cancer cell lines.
Comparative Anticancer Activity of Morpholine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | Quinazoline-morpholine derivative | A549 (Lung) | 10.38 ± 0.27 | [1] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [1] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | ||
| AK-10 | Quinazoline-morpholine derivative | A549 (Lung) | 8.55 ± 0.67 | [1] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [1] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | ||
| Compound 7b | Pyrido[2,3-d]pyrimidin-4(1H)-one derivative | HepG-2 (Liver) | 3.54 ± 1.11 (µg/mL) | [2][3] |
| Compound 8 | Pyrido[2,3-d][2][4][5]triazolo[4,3-a]pyrimidin-5(1H)-one | A-549 (Lung) | 2.78 ± 0.86 (µg/mL) | [2][3] |
| Compound 4e | Morpholinylchalcone derivative | A-549 (Lung) | 5.37 ± 0.95 (µg/mL) | [2][3] |
| Compound 3c | 2-morpholino-4-anilinoquinoline derivative | HepG2 (Liver) | 11.42 | [6] |
| Compound 3d | 2-morpholino-4-anilinoquinoline derivative | HepG2 (Liver) | 8.50 | [6] |
| Compound 3e | 2-morpholino-4-anilinoquinoline derivative | HepG2 (Liver) | 12.76 | [6] |
Note: The presented IC50 values are for compounds that are structurally related to the core morpholine scaffold but are not direct analogs of this compound. Direct comparative studies are needed to elucidate the specific activity of this compound and its immediate derivatives.
Neuroprotective Effects
The morpholine scaffold is also being investigated for its potential in treating neurodegenerative diseases. The unique physicochemical properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it an attractive moiety for CNS-active compounds.
While quantitative comparative data for this compound and its analogs in neuroprotection is scarce, studies on related structures suggest potential. For instance, certain morpholine-containing compounds have shown inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease. One study reported a series of 4-N-phenylaminoquinoline derivatives with a morpholine group, where compound 11g exhibited the most potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.94 ± 0.13 µM and 28.37 ± 1.85 µM, respectively.[7] Another study highlighted that some novel 1,3,4-oxadiazole derivatives, which could be conceptually related to morpholine structures, demonstrated significant neuroprotective effects in a 6-hydroxydopamine-induced neurotoxicity model by preserving synaptosomal viability and glutathione levels.[8]
Anti-inflammatory Activity
Morpholine derivatives have also demonstrated promising anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators.
A study on morpholine-capped β-lactam derivatives reported significant anti-inflammatory activity. Several compounds in this series showed higher inhibitory activity against inducible nitric oxide synthase (iNOS) than the reference drug dexamethasone. For example, compound 6f exhibited an anti-inflammatory ratio value of 99, compared to 32 for dexamethasone.[1] Another study on asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base found that compounds 4c and 4d exhibited potent anti-inflammatory activity, almost comparable to the standard drug diclofenac sodium, in a protein denaturation assay.[9]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been identified as inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for anticancer activity.
Caption: A generalized workflow for the screening and validation of anticancer compounds.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete growth medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels. Air-dry the plates.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates as described for the SRB assay.
-
Compound Treatment: Treat cells with serially diluted compounds as described for the SRB assay and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The morpholine scaffold represents a valuable starting point for the development of novel therapeutic agents with diverse biological activities. While the publicly available data for this compound itself is limited, the broader class of morpholine derivatives has demonstrated significant potential in anticancer, neuroprotective, and anti-inflammatory applications. The structure-activity relationships of these compounds are complex, and further research is warranted to elucidate the specific contributions of the this compound core and its various substitutions to their biological effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct further investigations into this promising class of compounds.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Morpholin-2-ylmethanol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of morpholin-2-ylmethanol derivatives. While a crystal structure for a simple derivative of this compound is not publicly available, this guide will utilize a representative substituted morpholine derivative to illustrate the principles and data obtained from X-ray crystallography and compare it with the expected outcomes from spectroscopic methods.
Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their favorable physicochemical properties and diverse biological activities. The this compound core, in particular, presents a chiral center and functional groups that can engage in specific interactions with biological targets, making the determination of its absolute and relative stereochemistry crucial.
At the Atomic Level: The Power of X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for obtaining a definitive, high-resolution three-dimensional model of a molecule as it exists in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the arrangement of atoms within the crystal lattice.
Case Study: 2-(2,6-dichloro-4-nitrophenyl)morpholine
To illustrate the data obtained from X-ray crystallography, we will consider the crystal structure of 2-(2,6-dichloro-4-nitrophenyl)morpholine, a substituted morpholine derivative.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₀H₁₀Cl₂N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.715(2) |
| b (Å) | 12.153(2) |
| c (Å) | 11.896(2) |
| α (°) | 90 |
| β (°) | 108.99(3) |
| γ (°) | 90 |
| Volume (ų) | 1191.5(4) |
| Z | 4 |
| Resolution (Å) | 0.83 |
| R-factor (%) | 4.5 |
This table summarizes key crystallographic data that provides information about the size, shape, and symmetry of the unit cell, which is the basic repeating unit of the crystal.
From the refined crystal structure, precise information on bond lengths, bond angles, and torsion angles can be extracted, offering an unambiguous depiction of the molecule's conformation and configuration.
A Comparative Look: NMR and Mass Spectrometry
While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy and mass spectrometry offer complementary information about its structure and behavior in solution and the gas phase, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For a hypothetical this compound derivative, such as N-phenylthis compound, one would expect to observe characteristic signals in the ¹H and ¹³C NMR spectra.
| Technique | Expected Data for a this compound Derivative | Information Gained |
| ¹H NMR | Multiplets for morpholine ring protons (δ 2.5-4.0 ppm), signals for the -CH₂OH group (δ 3.5-3.8 ppm), and a signal for the -CH- group adjacent to the oxygen and nitrogen (δ ~3.9 ppm). | Proton environment, connectivity through coupling patterns (J-coupling), and stereochemical relationships through NOE experiments. |
| ¹³C NMR | Signals for the morpholine ring carbons (δ 45-70 ppm), the -CH₂OH carbon (δ ~65 ppm), and the -CH- carbon (δ ~75 ppm). | Carbon framework of the molecule. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
| Technique | Expected Data for a this compound Derivative | Information Gained |
| Electrospray Ionization (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. | Precise molecular weight, allowing for the determination of the molecular formula. |
| Tandem MS (MS/MS) | Fragmentation patterns showing the loss of the -CH₂OH group, and cleavage of the morpholine ring. | Structural fragments, confirming the presence of key functional groups and the overall connectivity. |
Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (single crystal) | Solution | Gas phase (from solid or solution) |
| Information | 3D structure, absolute configuration, bond lengths/angles, packing | Connectivity, stereochemistry in solution, dynamics | Molecular weight, elemental formula, fragmentation |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous 3D structure | Information on solution-state conformation and dynamics | High sensitivity and accuracy for molecular weight |
| Limitation | Requires a suitable single crystal | Can be complex to interpret for large molecules | Provides limited stereochemical information |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining high-quality data. Below is a generalized methodology for single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified this compound derivative is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Process and Comparison
To better understand the workflow and the relationship between these techniques, the following diagrams are provided.
Conclusion
Determining the Enantiomeric Purity of Morpholin-2-ylmethanol: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules like morpholin-2-ylmethanol. Chiral chromatography stands as the cornerstone for this analysis, offering robust and reliable methods for separating and quantifying enantiomers. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE) for the enantiomeric analysis of this compound and structurally related cyclic amino alcohols.
Comparison of Chiral Separation Techniques
The selection of an appropriate chiral separation technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. While direct analysis of this compound is often achievable with chiral HPLC, techniques like chiral GC may necessitate derivatization to enhance volatility and improve separation.
| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Carrier Gas | Detection | Key Advantages | Key Considerations |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase (e.g., Acetonitrile/Water with additives) | UV, PDA, MS | Broad applicability, wide variety of CSPs available, direct analysis often possible. | Method development can be time-consuming, higher solvent consumption. |
| Chiral GC | Cyclodextrin derivatives (e.g., β-DEX, γ-DEX) | Inert gas (e.g., Helium, Hydrogen) | FID, MS | High resolution and efficiency, low solvent consumption. | Derivatization is often required for polar analytes like amino alcohols, potential for thermal degradation. |
| Chiral CE | Cyclodextrins (added to buffer) | Buffer solution (e.g., phosphate buffer) | UV, DAD | High efficiency, minimal sample and solvent consumption, rapid method development. | Lower sensitivity for some detectors, potential for issues with reproducibility. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for each technique, which should be optimized for the specific application.
Chiral High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a common starting point for the separation of amino alcohols.
-
Mobile Phase: For normal-phase chromatography, a mixture of hexane and a polar alcohol like ethanol or isopropanol is typically used. For reversed-phase, a mixture of acetonitrile and water with a suitable buffer or additive may be employed. The optimal mobile phase composition must be determined empirically.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable for this compound, which lacks a strong chromophore. Mass spectrometry (MS) can also be used for more sensitive and specific detection.
-
Injection Volume: 5 - 20 µL.
Chiral Gas Chromatography (GC) with Derivatization
Derivatization Protocol (Example with Trifluoroacetic Anhydride - TFAA):
-
To approximately 1 mg of the this compound sample in a vial, add 100 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
Chromatographic Conditions:
-
Column: A capillary column coated with a cyclodextrin-based chiral stationary phase is commonly used for the separation of derivatized chiral amines and alcohols.
-
Carrier Gas: Helium or hydrogen at a constant flow or pressure.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping to 200 °C at 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID or MS Transfer Line): 280 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
Chiral Capillary Electrophoresis (CE)
Sample and Buffer Preparation:
-
Sample: Dissolve the this compound sample in the background electrolyte (BGE) to a concentration of approximately 0.5 mg/mL.
-
Background Electrolyte (BGE): A buffer such as a 50 mM phosphate buffer at a specific pH (e.g., pH 2.5) is prepared. A chiral selector, typically a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin), is added to the BGE at a concentration to be optimized (e.g., 10-30 mM).
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: 15 - 30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200 nm).
Visualizing the Workflow and Comparison
To better understand the experimental processes and their relationships, the following diagrams are provided.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Logical comparison of chiral separation techniques.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using various chiral chromatography techniques. Chiral HPLC is often the method of choice due to its versatility and the commercial availability of a wide range of chiral stationary phases suitable for the direct analysis of amino alcohols. For higher resolution and sensitivity, chiral GC is a powerful alternative, although it typically requires a derivatization step to improve the analyte's volatility. Chiral Capillary Electrophoresis offers a high-efficiency, low-consumption option, particularly beneficial for rapid method development and screening. The ultimate choice of method will depend on the specific requirements of the analysis, including sample matrix, required limits of detection, and available instrumentation. Proper method development and validation are essential to ensure accurate and reliable determination of the enantiomeric excess.
Cross-validation of analytical methods for morpholin-2-ylmethanol from different laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of morpholin-2-ylmethanol, a key chemical intermediate, is critical in pharmaceutical development and quality control. Ensuring the consistency of analytical results across different laboratories is paramount for data integrity and regulatory compliance. This guide provides a framework for the cross-validation of analytical methods for this compound, drawing upon established methodologies for the structurally similar and well-studied compound, morpholine. By presenting a comparative analysis of relevant analytical techniques, complete with experimental protocols and performance data, this document serves as a practical resource for establishing robust and reliable analytical workflows.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for a polar, low molecular weight compound like this compound is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of common analytical techniques used for the analysis of morpholine, which can be considered as a starting point for method development for this compound.
| Analytical Technique | Sample Matrix | Sample Preparation | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) |
| HILIC-LC-MS/MS | Fruits (Apples, Citrus) | Acidified Methanol Extraction | 0.01 µg/g[1] | 84-120[1] | >0.99[2] |
| UPLC-MS/MS | Apples | 1% Acetic Acid in Methanol Extraction | 5 µg/kg[3] | 83-108[3] | 0.9998[3] |
| GC-MS (with derivatization) | Apple Juice, Ibuprofen | Derivatization with Sodium Nitrite, Liquid-Liquid Extraction | 24.4 µg/L[4] | 94.3-109.0[4] | >0.999[4][5] |
| HPLC (with derivatization) | Cobicistat API | Derivatization with 1-Naphthyl isothiocyanate | 0.3001 µg/mL[6] | 97.9-100.4[6] | 0.9995[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods between laboratories. Below are representative protocols for the analysis of morpholine, which can be adapted for this compound.
HILIC-LC-MS/MS Method
This method is highly suitable for the analysis of polar compounds without the need for derivatization.
-
Sample Preparation:
-
Homogenize the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified methanol (1% formic acid in methanol).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[2]
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.[2]
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: 95% B to 50% B over 5 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
GC-MS Method with Derivatization
Derivatization is often employed in GC-MS to improve the volatility and chromatographic behavior of polar analytes.
-
Sample Preparation and Derivatization:
-
To 20 mL of a liquid sample (e.g., dissolved drug product), add a specific volume and concentration of hydrochloric acid.
-
Add a solution of sodium nitrite to initiate the derivatization reaction, forming a more volatile N-nitroso derivative.
-
The reaction mixture is then subjected to liquid-liquid extraction with a solvent like dichloromethane.[4]
-
The organic layer is collected and concentrated if necessary before injection into the GC-MS system.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[7]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.[7]
-
Cross-Validation Workflow
The cross-validation of an analytical method between two or more laboratories is a systematic process to demonstrate that the method is robust and provides equivalent results regardless of the testing site. The following diagram illustrates a typical workflow for the cross-validation of an analytical method for this compound.
Caption: Workflow for the cross-validation of an analytical method between two laboratories.
References
- 1. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Morpholin-2-ylmethanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Morpholin-2-ylmethanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedural, step-by-step guidelines for handling and disposing of this chemical.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity - Oral, Category 4)[1]
-
Causes skin irritation (Skin irritation, Category 2)[1]
-
Causes serious eye damage (Serious eye damage, Category 1)[1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield for eye and face protection.[1]
-
A laboratory coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
Waste Characterization and Segregation
This compound and any materials contaminated with it must be treated as hazardous chemical waste .
-
Liquid Waste: Collect all unused or waste this compound in a dedicated, compatible container.
-
Solid Waste: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless their compatibility is confirmed. Improper mixing can lead to dangerous chemical reactions.
Step-by-Step Disposal Protocol
Step 1: Containerization Select a container that is in good condition, leak-proof, and chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for this type of chemical waste. Ensure the container has a secure screw-top cap.
Step 2: Labeling Properly label the waste container is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
A clear indication of the associated hazards: Harmful, Irritant, Corrosive .[1]
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 3: Storage Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. The storage area must be:
-
Secure and under the control of laboratory personnel.
-
Well-ventilated.
-
Equipped with secondary containment to capture any potential leaks.
-
Away from incompatible materials, such as strong oxidizing agents.
Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with an accurate description of the waste stream. Never attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash, as this can cause environmental damage and is a regulatory violation.
Data Presentation
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Precautionary Statement Code | Hazard Statement Code |
| Acute toxicity, Oral | Category 4 | P301+P317, P330, P264, P270 | H302 |
| Skin irritation | Category 2 | P302+P352, P332+P317, P362+P364 | H315 |
| Serious eye damage | Category 1 | P305+P354+P338, P317, P280 | H318 |
| Specific target organ toxicity – single exposure | Category 3 | P304+P340, P319, P261, P271 | H335 |
Data sourced from the this compound Safety Data Sheet.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Morpholin-2-ylmethanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of Morpholin-2-ylmethanol is paramount to ensure personal safety and environmental protection. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans.
Chemical Identifier:
Primary Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield and safety glasses.[3] | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[3][4] | To prevent skin contact which can cause irritation. |
| Body Protection | Complete suit protecting against chemicals, or a lab coat with long sleeves.[3][4] | To protect the skin from accidental splashes. |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges if engineering controls are insufficient or as a backup. A full-face supplied air respirator is necessary if it's the sole means of protection.[3] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
-
Chemical Neutralization (for spills):
-
For small spills, absorb with an inert, non-combustible material (e.g., dry sand or earth).[4][6]
-
For larger spills, dike the area to prevent spreading.[4]
-
Given the basic nature of the morpholine ring, acidic hydrolysis can be a method for neutralization in a laboratory setting under controlled conditions.[9] This should only be performed by trained personnel.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. sherfab.com [sherfab.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. northmetal.net [northmetal.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
